2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONCYGNBVHNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275610 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-89-8 | |
| Record name | 3405-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[(4-Chlorophenyl)sulfonyl]acetic acid (CAS No: 3405-89-8). Due to the limited publicly available data, this document focuses on the fundamental characteristics of the compound. Information regarding its biological activity, detailed experimental protocols, and comprehensive spectral analyses is not extensively available in the current literature. This guide presents the known properties in a structured format and offers a plausible synthetic approach based on established chemical principles.
Chemical Structure and Properties
This compound is an organic compound featuring a 4-chlorophenyl group attached to a sulfonyl group, which is in turn bonded to the alpha-carbon of an acetic acid moiety.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 3405-89-8 | [1][2] |
| Molecular Formula | C8H7ClO4S | [1][2][3] |
| Molecular Weight | 234.66 g/mol | [3][4] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-(4-chlorophenyl)sulfonylacetic acid, 4-Chlorophenylsulfonylacetic acid, NSC203148 | [1][2] |
| Melting Point | 121-126 °C | [4] |
| Boiling Point | 472.1 °C at 760 mmHg | [5] |
| Density | 1.52 g/cm³ | [5] |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
The synthesis could potentially be achieved through a two-step process starting from 4-chlorothiophenol and bromoacetic acid.
Figure 2: Plausible synthesis workflow for this compound.
Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid
In a suitable solvent, 4-chlorothiophenol would be deprotonated with a base, such as sodium hydroxide, to form the thiophenoxide. This nucleophile would then react with bromoacetic acid in a nucleophilic substitution reaction to yield 2-[(4-Chlorophenyl)thio]acetic acid.
Step 2: Oxidation to this compound
The sulfide in 2-[(4-Chlorophenyl)thio]acetic acid would then be oxidized to a sulfone. This can be achieved using a strong oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.
Note: This proposed synthesis is illustrative. The specific reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.
Spectroscopic Data
Experimentally obtained and interpreted spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in surveyed scientific literature. The following sections describe the expected spectral characteristics based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl ring.
-
Methylene Protons: A singlet in the region of δ 4.0-5.0 ppm, corresponding to the two protons of the methylene group adjacent to the sulfonyl and carboxyl groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm), one for the carbon bearing the chlorine, one for the carbon attached to the sulfonyl group, and two for the remaining CH carbons.
-
Methylene Carbon: A signal in the range of δ 50-65 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of chlorine (M+2 peak with approximately one-third the intensity of the M⁺ peak) and sulfur. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage around the sulfonyl group.
Figure 3: Relationship between chemical structure and expected spectroscopic signals.
Biological Activity and Mechanism of Action
There is no significant information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Searches for this information predominantly yield results for structurally similar but distinct compounds with known biological activities. This suggests that this compound may primarily be a chemical intermediate used in the synthesis of other molecules and may not have been extensively investigated for its own biological effects.
Conclusion
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 3. This compound | 3405-89-8 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. minio.scielo.br [minio.scielo.br]
In-Depth Technical Guide: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid (CAS 3405-89-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and its application in the development of targeted therapeutics.
Chemical Properties and Data
This compound is a white crystalline solid. While extensive experimental data is not widely published, indicative physicochemical properties have been compiled below.
| Property | Value | Source |
| CAS Number | 3405-89-8 | - |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Melting Point | 123-124 °C | |
| Appearance | White powder | |
| ¹H NMR (400 MHz, DMSO-d6) | δ 4.53 (s, 2H), 7.71 (d, J = 8.1 Hz, 2H), 7.91 (d, J = 8.1 Hz, 2H) |
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 2-((4-chlorophenyl)thio)acetic acid, followed by its oxidation.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-((4-chlorophenyl)thio)acetic acid
This procedure outlines the synthesis of the thioacetic acid precursor.
Materials:
-
4-Chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in water.
-
To this solution, add one molar equivalent of 4-chlorothiophenol and stir until it dissolves completely.
-
In a separate vessel, prepare a solution of one molar equivalent of chloroacetic acid in water, neutralized with an appropriate amount of sodium hydroxide.
-
Add the neutralized chloroacetic acid solution to the 4-chlorothiophenol solution.
-
Heat the reaction mixture and reflux for a designated period.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-((4-chlorophenyl)thio)acetic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the oxidation of the thioacetic acid precursor to the final sulfonylacetic acid.
Materials:
-
2-((4-chlorophenyl)thio)acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 2-((4-chlorophenyl)thio)acetic acid in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry. A yield of approximately 90% can be expected.
Application in Drug Discovery: Synthesis of a PLK2 Inhibitor
This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Polo-like kinase 2 (PLK2), a key regulator of the cell cycle.
Workflow: Synthesis of a PLK2 Inhibitor
Caption: Role of the title compound in synthesizing a PLK2 inhibitor.
Polo-like Kinase 2 (PLK2) Signaling Pathway
PLK2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centriole duplication.[1] It is also implicated in the cellular response to oxidative stress. In some cellular contexts, PLK2 can activate an antioxidant pathway by phosphorylating GSK3, which in turn promotes the nuclear translocation of NRF2, a key transcription factor for antioxidant response genes. This action of PLK2 can help cells survive under conditions of mitochondrial dysfunction and increased reactive oxygen species (ROS). The development of PLK2 inhibitors is therefore of significant interest in cancer therapy, where deregulation of the cell cycle is a hallmark.
Caption: PLK2 antioxidant signaling pathway and point of inhibition.
Experimental Protocol: PLK2 Kinase Inhibition Assay
A common method to assess the potency of PLK2 inhibitors is a kinase activity assay. This can be performed using a variety of formats, including fluorescence-based assays that measure ATP consumption.
Principle: The assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate. The ADP is then enzymatically converted to ATP and a detectable signal.
Materials:
-
Recombinant PLK2 enzyme
-
Appropriate peptide substrate for PLK2
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ADP detection reagents
-
Test compound (PLK2 inhibitor) dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the PLK2 enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and add the ADP detection reagents.
-
Incubate for a further period to allow the detection reaction to proceed.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the synthesis of potent kinase inhibitors targeting the PLK2 signaling pathway. The synthetic protocols provided herein offer a clear path to its preparation, enabling further research and development in this area. While comprehensive physicochemical data for the compound itself is limited, its role as a building block in the creation of biologically active molecules is well-established.
References
"2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the fundamental physicochemical properties of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, a chemical compound identified by the CAS number 3405-89-8. While this document aims to be a comprehensive resource, extensive searches of publicly available scientific literature and databases have revealed limited information regarding its synthesis, detailed analytical procedures, and biological activity. The data presented herein is primarily compiled from chemical supplier specifications.
Chemical Identity and Properties
This compound is a sulfonated carboxylic acid derivative. Its core structure consists of an acetic acid moiety attached to a sulfonyl group, which is in turn bonded to a 4-chlorophenyl ring.
Molecular Formula and Weight
The chemical formula and molecular weight of the compound are fundamental parameters for any experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][2][3][4] |
| Molecular Weight | 234.66 g/mol | [1][2] |
| CAS Number | 3405-89-8 | [1][2][3][4] |
Physicochemical Properties
The known physical and chemical properties are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source(s) |
| Melting Point | 122-126 °C | [1] |
| Boiling Point | 472.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.52 g/cm³ (Predicted) | [4] |
| Hazard Classification | Irritant | [1] |
Synthesis and Analysis
Synthesis
Analytical Methods
Specific analytical procedures, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification and purity assessment of this compound have not been detailed in published literature. For researchers requiring such methods, development and validation would be necessary. As a starting point, analytical techniques used for structurally similar aromatic sulfonyl carboxylic acids could be adapted.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. In vitro and in vivo studies would be required to elucidate any potential pharmacological effects. While research exists on various derivatives of chlorophenyl acetic acid, these findings cannot be directly extrapolated to the subject compound.
Conclusion
This compound is a defined chemical entity with established molecular and basic physical properties. However, a significant information gap exists in the public domain concerning its synthesis, detailed analysis, and biological function. This guide summarizes the available data and highlights the need for further research to fully characterize this compound for potential applications in drug development and other scientific disciplines. Researchers interested in this molecule will need to undertake foundational studies to establish its synthetic routes, analytical methodologies, and biological profile.
References
Unraveling the Activity of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities for therapeutic intervention is a cornerstone of modern drug discovery. This technical guide focuses on the compound 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid . However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding its specific mechanism of action, biological targets, and associated signaling pathways. This document will transparently address this data gap and, for contextual understanding, will provide available information on structurally related molecules. It is imperative to underscore that the biological activities of these related compounds should not be directly extrapolated to this compound due to structural differences that can profoundly influence pharmacological effects.
The Subject Compound: this compound - A Data Void
Despite extensive searches, no specific data detailing the mechanism of action, quantitative efficacy, or defined experimental protocols for this compound could be retrieved from the public domain. This suggests that the compound is likely not a widely studied agent or that research pertaining to it is proprietary and not publicly disclosed. Therefore, the core requirements of this guide—delineating its mechanism of action, providing quantitative data, and outlining experimental protocols—cannot be fulfilled for this specific molecule.
Analysis of Structurally Related Compounds
To provide a semblance of a framework, we turn our attention to the most structurally analogous compounds for which limited data exists. The primary related compound identified is 2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid . This molecule shares the 4-chlorophenyl sulfonyl moiety but differs in the linkage to the acetic acid group, incorporating an amino (NH) bridge. This structural alteration is significant and will invariably impact the molecule's physicochemical properties and its interactions with biological targets.
Chemical and Physical Properties of Related Compounds
Basic chemical identifiers and properties for "2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid" have been compiled from available sources.[1]
| Property | Value | Source |
| CAS Number | 13029-72-6 | Sigma-Aldrich |
| Linear Formula | C8H8ClNO4S | Sigma-Aldrich |
| Molecular Weight | 249.67 g/mol | ChemicalBook[1] |
| Melting Point | 180-182°C | ChemicalBook[1] |
| Predicted pKa | 3.32 ± 0.10 | ChemicalBook[1] |
| Predicted Boiling Point | 448.9 ± 55.0 °C | ChemicalBook[1] |
| Predicted Density | 1.530 ± 0.06 g/cm3 | ChemicalBook[1] |
Table 1: Physicochemical properties of the related compound 2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid.
No quantitative data regarding the biological activity (e.g., IC50, EC50) of "2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid" is publicly available.
Postulated Areas of Investigation and Methodological Considerations
Given the sulfonyl group, a common pharmacophore, one might speculate on potential, albeit unverified, biological activities. Aryl sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, diuretic, and anticancer activities. For instance, some sulfonamides are known to inhibit dynamin I GTPase activity.[2] However, this is purely speculative for the compound .
Should researchers wish to investigate the biological activity of This compound , a logical starting point would be a series of in vitro screening assays against common drug targets.
Proposed Initial Experimental Workflow
A hypothetical workflow for the initial biological characterization of a novel compound like this compound is presented below. This workflow is a generalized representation and would require significant optimization based on the compound's observed effects.
Figure 1: A generalized experimental workflow for the initial biological characterization of a novel chemical entity.
Conclusion
References
- 1. 13029-72-6 CAS MSDS (2-([(4-CHLOROPHENYL)SULFONYL]AMINO)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. This compound is of interest in medicinal chemistry and materials science, and accurate spectroscopic characterization is essential for its identification, purity assessment, and structural elucidation in research and development.
Chemical Structure and Properties
-
Molecular Formula: C₈H₇ClO₄S
-
Molecular Weight: 234.66 g/mol
-
CAS Number: 3405-89-8
-
Appearance: Typically a white to off-white solid.
Spectroscopic Data Summary
The following tables summarize the predicted and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to -SO₂) |
| ~7.6 | Doublet | 2H | Aromatic (meta to -SO₂) |
| ~4.3 | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxyl) |
| ~141 | Aromatic (C-Cl) |
| ~139 | Aromatic (C-SO₂) |
| ~130 | Aromatic (CH) |
| ~129 | Aromatic (CH) |
| ~60 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1350-1300 | Strong | S=O asymmetric stretch (Sulfone) |
| 1160-1120 | Strong | S=O symmetric stretch (Sulfone) |
| 1100-1000 | Medium | C-Cl stretch (Aromatic) |
| 1585, 1475 | Medium | C=C stretch (Aromatic Ring) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z Ratio | Assignment |
| 234/236 | [M]⁺ Molecular ion peak, showing characteristic 3:1 isotope pattern for Cl |
| 189/191 | [M - COOH]⁺ |
| 175/177 | [M - CH₂COOH]⁺ or [Cl-Ph-SO₂]⁺ |
| 111/113 | [Cl-Ph]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of 0-15 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should be set to cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm and even contact between the sample and the crystal. Record a background spectrum of the empty, clean ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.
-
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Solubility Profile of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Methodological and Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of a drug candidate, using 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid (CAS: 3405-89-8) as a focal point. Due to a lack of publicly available experimental solubility data for this specific compound, this document emphasizes the predictive approaches and standardized experimental protocols crucial for early-stage drug development. It is designed to guide researchers in establishing a robust solubility profile for novel chemical entities. This guide covers the theoretical importance of solubility, detailed experimental procedures for kinetic and thermodynamic solubility, methods for pKa determination, and the role of these parameters within the Biopharmaceutical Classification System (BCS).
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Insufficient aqueous solubility is a major hurdle in drug discovery, often leading to poor bioavailability, variable therapeutic outcomes, and challenges in formulation development.[3] Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of research.[4]
Predicted Physicochemical Properties and Solubility Profile
In the absence of experimental data, computational tools and analysis of structurally similar compounds can provide valuable initial insights into the likely solubility profile of this compound.
Predicted pKa
The pKa, or acid dissociation constant, is a critical determinant of a compound's solubility at different pH values. The carboxylic acid moiety in this compound is the primary acidic center. While no experimental value is published, a predicted pKa for the structurally related 2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid is approximately 3.32.[5] Aromatic sulfonic acids are generally strong acids, with pKa values often below 0.[6] The presence of the electron-withdrawing sulfonyl group adjacent to the acetic acid is expected to increase its acidity compared to a simple alkyl carboxylic acid.
Predicted Aqueous Solubility
Given its structural features, this compound is predicted to have limited aqueous solubility, particularly at low pH when the carboxylic acid is protonated. The large chlorophenylsulfonyl group contributes to its lipophilicity. As the pH increases above the pKa of the carboxylic acid, the compound will ionize to form a more soluble carboxylate salt, leading to a significant increase in aqueous solubility.
Predicted Organic Solvent Solubility
Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar organic solvents. The solubility of the structurally related (4-chlorophenyl)acetic acid in ethanol is reported to be 100 mg/mL. Benzenesulfonic acid is soluble in water and ethanol but insoluble in nonpolar solvents like diethyl ether.[7]
Table 1: Predicted Solubility Profile of this compound
| Solvent/Medium | Predicted Solubility | Rationale/Notes |
| Water (pH < pKa) | Poor | The molecule is in its neutral, less polar form. |
| Water (pH > pKa) | Good | Formation of the more soluble carboxylate salt. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Good | The compound is expected to be deprotonated and thus soluble. |
| Ethanol | Soluble | Based on data for structurally similar compounds. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for poorly soluble compounds. |
| Acetone | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Poorly Soluble | A less polar organic solvent. |
| Hexane | Insoluble | A non-polar solvent. |
Disclaimer: The data in this table is predictive and based on the analysis of structural analogues. Experimental verification is required.
Experimental Protocols for Solubility and pKa Determination
To definitively characterize the solubility profile of this compound, a series of standardized experiments should be conducted.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.
Protocol:
-
Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, buffers of different pH, organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard curve of the compound at known concentrations is used to quantify the solubility.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This high-throughput method is often used in early drug discovery for screening large numbers of compounds.[4]
Protocol:
-
Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO (e.g., 10 mM).
-
Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Detection of Precipitation: The formation of precipitate is detected. Common methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV Spectroscopy: After filtration or centrifugation, the absorbance of the supernatant is measured.
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.
-
pKa Determination
Several methods can be employed to determine the pKa of a compound.
Potentiometric Titration:
-
A solution of the compound in water or a co-solvent system is prepared.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
UV-Metric Titration:
-
This method is suitable for compounds with a chromophore that changes its UV-visible spectrum upon ionization.
-
The UV-visible spectrum of the compound is recorded at various pH values.
-
The change in absorbance at a specific wavelength is plotted against pH, and the pKa is determined from the resulting sigmoidal curve.
Visualization of Key Processes
Drug Discovery and Solubility Assessment Workflow
The following diagram illustrates the central role of solubility assessment in the drug discovery and development pipeline. Early determination of solubility helps to de-risk projects and guide lead optimization.
Caption: Workflow of solubility assessment in drug discovery.
pH-Dependent Solubility of an Acidic Compound
This diagram illustrates the relationship between pH, pKa, and the solubility of an acidic compound like this compound.
Caption: pH effect on acidic drug solubility.
Conclusion
While specific experimental data for the solubility of this compound is not currently in the public domain, this guide provides the essential framework for its determination. Through a combination of predictive assessment and robust experimental protocols for thermodynamic and kinetic solubility, as well as pKa, a comprehensive profile can be established. This data is fundamental for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately increasing the probability of success for a new drug candidate in the development pipeline. The principles and methods outlined herein are universally applicable to the characterization of new chemical entities.
References
- 1. Drug Discovery and Validation Process - Infographic templates [mindthegraph.com]
- 2. researchgate.net [researchgate.net]
- 3. slideteam.net [slideteam.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. 13029-72-6 CAS MSDS (2-([(4-CHLOROPHENYL)SULFONYL]AMINO)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development
Introduction
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a synthetic organic compound characterized by a central acetic acid moiety linked to a 4-chlorophenyl group via a sulfonyl bridge. This molecule belongs to the broader class of arylsulfonyl acetic acids, a scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. The presence of the electron-withdrawing sulfonyl group and the halogenated phenyl ring imparts specific physicochemical properties that make it a promising candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, drawing upon the known biological activities of structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this and similar chemical entities.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not extensively reported in the public domain, its properties can be inferred from its structural components. The molecule possesses a carboxylic acid group, rendering it acidic and enabling the formation of salts and esters. The sulfonyl group is a strong polar moiety, while the 4-chlorophenyl group contributes to its lipophilicity.
A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of related arylsulfonyl acetic acids.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Potential Research Applications
Based on the biological activities of structurally analogous compounds, this compound holds potential in several key therapeutic areas:
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][3][4][5] By blocking this pathway, sulfonamides inhibit bacterial growth and replication. It is plausible that this compound and its derivatives could exhibit similar antibacterial properties.
Potential Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data from Related Compounds:
While specific Minimum Inhibitory Concentration (MIC) values for the title compound are not available, studies on related 4-[(4-chlorophenyl)sulfonyl] derivatives have reported activity against Gram-positive bacteria.[6]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus | 125 | [6] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Bacillus subtilis | 125 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method can be employed to determine the MIC of this compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Many arylsulfonyl derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9] The benzenesulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib. The structural similarity suggests that this compound could also act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.
Potential Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by anti-inflammatory agents.
Quantitative Data from Related Compounds:
IC50 values for COX-2 inhibition by related benzenesulfonamide-containing cyclic imides have been reported in the low micromolar range.[9]
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Cyclic imides with benzenesulfonamide | COX-2 | 0.1 - 4.0 | |
| Tethered benzenesulfonamide-triazole NSAIDs | COX-2 | 0.04 - 0.11 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) in a cell-based assay.
-
Cell Culture: Use a cell line that expresses COX-2, such as RAW 264.7 macrophages or HT-29 colon cancer cells.
-
Induction of COX-2 Expression: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
Compound Treatment: Treat the stimulated cells with various concentrations of this compound.
-
Arachidonic Acid Addition: Add arachidonic acid, the substrate for COX enzymes, to the cells.
-
PGE2 Measurement: After a suitable incubation period, collect the cell supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits PGE2 production by 50%, can be calculated from the dose-response curve.
Anticancer Activity
Arylsulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and survival.[10][11][12] Some arylsulfonamides have been shown to induce energetic stress in cancer cells, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling.[10] Additionally, some sulfur-containing compounds can induce apoptosis through the modulation of Bcl-2 family proteins and p53.[13][14][15]
Potential Signaling Pathway: Induction of Apoptosis in Cancer Cells
Caption: A potential pathway for apoptosis induction by arylsulfonyl compounds.
Quantitative Data from Related Compounds:
IC50 values for cell growth inhibition by various arylsulfonamide derivatives have been reported in the micromolar range against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sulfonyl-based small molecule | EL4 (T-cell lymphoma) | 1.55 | [11] |
| Dishevelled 1 Inhibitor (Sulfonamide) | HCT116 (Colon) | 7.1 | [12] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. While direct experimental data for this specific molecule is limited, the well-documented biological activities of structurally related arylsulfonyl compounds provide a strong rationale for its further investigation.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives with modifications to the phenyl ring and the acetic acid moiety, will be crucial for optimizing its potency and selectivity for specific biological targets. The detailed experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such investigations. The exploration of this and similar molecules could lead to the discovery of novel and effective therapeutic agents for a range of diseases.
References
- 1. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of allyl sulfur compounds and garlic extract on the expression of Bcl-2, Bax, and p53 in non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid and its derivatives and analogs, a class of compounds demonstrating a wide spectrum of biological activities. This document details their synthesis, quantitative biological data, and the intricate signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. We will delve into their potential as anti-inflammatory, anticancer, and enzyme-inhibiting molecules, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Introduction
The sulfonyl group is a key pharmacophore in medicinal chemistry, imparting unique physicochemical properties to molecules that can enhance their biological activity and pharmacokinetic profiles.[1] When incorporated into an acetic acid scaffold, the resulting sulfonylacetic acid derivatives present a versatile platform for the development of novel therapeutic agents. The presence of a 4-chlorophenyl moiety often contributes to enhanced potency and selectivity for various biological targets. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogs, highlighting their potential in drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives and related sulfonyl compounds can be achieved through various established chemical methodologies. A common approach involves the reaction of a substituted sulfonyl chloride with a suitable nucleophile.
General Synthetic Scheme
A representative synthetic route for N-alkyl/aralkyl substituted sulfonamides involves the activation of a primary sulfonamide with a base like lithium hydride, followed by reaction with an appropriate alkyl or aralkyl halide.[2]
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aralkyl Substituted Sulfonamides[2]
-
Dissolve the starting sulfonamide (e.g., N-(2,4-dimethylphenyl)-4-toluenesulfonamide) (0.007 mol) in 10 mL of dimethylformamide (DMF) in a 50 mL round-bottom flask.
-
Add lithium hydride (LiH) (0.004 g) to the solution to activate the sulfonamide.
-
Stir the mixture for 30-45 minutes at 25°C.
-
Add the corresponding alkyl/aralkyl halide (0.007 mol) to the reaction mixture.
-
Continue stirring the reaction for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects. The following tables summarize the quantitative data for various analogs.
Enzyme Inhibition
These compounds have been investigated as inhibitors of several enzymes, including carbonic anhydrases and cholinesterases.[3]
Table 1: Carbonic Anhydrase (CA) and Cholinesterase (ChE) Inhibition by N-Phenylsulfonamide Derivatives [3]
| Compound ID | Target Enzyme | Kᵢ (nM) |
| 8 | CA I | 45.7 ± 0.46 |
| 2 | CA II | 33.5 ± 0.38 |
| 8 | AChE | 31.5 ± 0.33 |
| 8 | BChE | 24.4 ± 0.29 |
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines.
Table 2: Cytotoxicity of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131) in Colon Cancer Cell Lines [3]
| Cell Line | IC₅₀ (µM) after 72h |
| DLD-1 | 15.3 ± 1.2 |
| HT-29 | 21.7 ± 1.8 |
Anti-inflammatory Activity
The anti-inflammatory potential has been demonstrated in various in vivo and in vitro models. For instance, certain 2-imino-4-thiazolidinone derivatives of 2,4-dichlorophenoxy acetic acid have shown significant inhibition of inflammation.[4]
Table 3: In Vivo Anti-inflammatory Activity of 2-Imino-4-Thiazolidinone Derivatives [4]
| Compound ID | % Inhibition of Edema (after 5h) |
| 1k | 81.14 |
| 1m | 78.80 |
| Indomethacin | 76.36 |
Experimental Protocols for Biological Assays
Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity.
In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition
Objective: To determine the inhibitory effect of a test compound on CA activity.
Materials:
-
Purified human CA isoenzyme (e.g., CA I or CA II)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.
In Vitro Anticancer Assay: MTT Assay for Cell Viability[5]
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[6]
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats
-
Test compound
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Reference drug (e.g., Diclofenac)
Procedure:
-
Administer the test compound or reference drug to the rats (e.g., intraperitoneally).
-
After a specified time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and development.
Anti-inflammatory Mechanism: Inhibition of the COX Pathway
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[6]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Sulfonylacetic Acid Derivatives.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Its inhibition is a key therapeutic strategy.[7] Certain sulfonyl derivatives have been shown to suppress the NF-κB signaling pathway.[5]
Caption: Inhibition of the NF-κB Signaling Pathway.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some sulfonyl derivatives have been shown to induce apoptosis in cancer cells.[8][9]
Caption: Induction of Apoptosis by Sulfonyl Derivatives.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility allows for the generation of extensive libraries for structure-activity relationship studies, paving the way for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the potency and selectivity of these compounds and further elucidating their complex mechanisms of action to translate their therapeutic potential into clinical applications.
References
- 1. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
<
For Research, Scientific, and Drug Development Professionals
Chemical Identification
-
Chemical Name: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
-
Molecular Formula: C₈H₇ClO₄S[2]
-
Synonyms: (4-chlorophenylsulfonyl)acetic acid
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. It is imperative to handle this compound with appropriate caution in a controlled laboratory setting.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A / 1 | H319/H318: Causes serious eye irritation/damage.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4][5] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4] |
| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life.[4] |
| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[4] |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Danger [4]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
-
If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][4][6] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical consultation.[1] Call a POISON CENTER or doctor if you feel unwell.[4]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][4] If skin irritation or a rash occurs, seek medical advice.[4]
-
Following Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1][4] Immediately call a POISON CENTER or doctor.[4]
-
Following Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor if you feel unwell.[4]
Accidental Release and Fire-Fighting Measures
4.1 Accidental Release Measures Personnel involved in cleanup should wear appropriate personal protective equipment (see Section 5.0).
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways to avoid environmental contamination.[7]
-
Cleanup: For solid spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][8] Avoid generating dust.[6] Ventilate the area and wash the spill site after the material pickup is complete.[7]
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: During a fire, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be produced.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Handling, Storage, and Personal Protection
5.1 Safe Handling Protocol Adherence to standard laboratory safety protocols is mandatory.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][6][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
5.2 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
5.3 Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[5] |
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Assemble all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, volumetric flask, and appropriate solvent.
-
Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust.
-
Securely close the primary storage container immediately after use.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the appropriate beaker or volumetric flask.
-
Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the flask.
-
Slowly add the solvent to the flask, dissolving the compound by swirling or using a magnetic stirrer.
-
Once dissolved, bring the solution to the final desired volume with the solvent.
-
Cap and label the flask clearly with the chemical name, concentration, date, and your initials.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and wash hands thoroughly.
-
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for handling a hazardous chemical reagent in a laboratory setting, from initial assessment to final disposal.
Caption: Standard laboratory workflow for handling hazardous chemicals.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 3405-89-8 [chemicalbook.com]
- 3. 3405-89-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step synthesis protocol for the preparation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. This compound and its analogs are of interest in medicinal chemistry and materials science. The synthesis involves the initial S-alkylation of 4-chlorothiophenol with chloroacetic acid to form the thioether intermediate, 2-[(4-chlorophenyl)thio]acetic acid. This intermediate is then subjected to oxidation using hydrogen peroxide in glacial acetic acid to yield the final sulfonyl product. The protocols provided are based on established chemical transformations for analogous substrates and include detailed experimental procedures, reagent tables, and safety information.
Logical Synthesis Workflow
The synthesis of this compound is accomplished via a straightforward two-step sequence. The workflow begins with the formation of a carbon-sulfur bond, followed by the oxidation of the resulting thioether to a sulfone.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Safety Precaution
-
General: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorothiophenol: Stench. Acutely toxic and an irritant. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Can cause severe skin and eye damage. Avoid contact with combustible materials.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
Step 1: Synthesis of 2-[(4-chlorophenyl)thio]acetic acid (Intermediate)
This procedure details the nucleophilic substitution reaction between the sodium salt of 4-chlorothiophenol and sodium chloroacetate.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| 4-Chlorothiophenol | 144.62 | 7.23 | 50.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.40 | 110.0 | 2.2 |
| Chloroacetic Acid | 94.50 | 5.19 | 55.0 | 1.1 |
| Deionized Water | 18.02 | 150 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~150 mL | - | - |
| Brine (saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ / Na₂SO₄ | - | As needed | - | - |
Protocol
-
Preparation of Sodium Chloroacetate: In a 250 mL beaker, dissolve chloroacetic acid (5.19 g, 55.0 mmol) in 50 mL of deionized water. Carefully add sodium hydroxide (2.20 g, 55.0 mmol) portion-wise with stirring while cooling the beaker in an ice bath. Stir until all the NaOH has dissolved to form a clear solution of sodium chloroacetate.
-
Preparation of Sodium 4-chlorothiophenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorothiophenol (7.23 g, 50.0 mmol) in 100 mL of deionized water containing sodium hydroxide (2.20 g, 55.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the thiophenoxide salt.
-
Reaction: Add the sodium chloroacetate solution from step 1 to the flask containing the sodium 4-chlorothiophenoxide.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up (Acidification): Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 2-[(4-chlorophenyl)thio]acetic acid as a white solid.
Step 2: Synthesis of this compound (Final Product)
This procedure describes the oxidation of the thioether intermediate to the corresponding sulfone using hydrogen peroxide as the oxidant.[1][2]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| 2-[(4-chlorophenyl)thio]acetic acid | 202.67 | 8.11 | 40.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 80 mL | - | Solvent |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 9.1 mL | 88.0 | 2.2 |
| Deionized Water (ice-cold) | 18.02 | ~250 mL | - | - |
Protocol
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-[(4-chlorophenyl)thio]acetic acid (8.11 g, 40.0 mmol) in 80 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Addition of Oxidant: Cool the solution to room temperature. Slowly add 30% hydrogen peroxide (9.1 mL, 88.0 mmol) dropwise to the stirred solution. The addition is mildly exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ~250 mL of ice-cold deionized water with vigorous stirring. A white solid precipitate of the final product will form.
-
Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and hydrogen peroxide.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white crystalline solid.
Characterization Data (Expected)
| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) (DMSO-d₆) | ¹³C NMR (δ, ppm) (DMSO-d₆) |
| 2-[(4-chlorophenyl)thio]acetic acid | White Solid | 135-138 | ~13.0 (s, 1H, -COOH), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 2H, -CH₂-) | ~171.0 (C=O), 134.5 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 35.5 (-CH₂-) |
| This compound | White Crystalline Solid | 168-171 | ~13.5 (br s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 4.6 (s, 2H, -CH₂-) | ~168.0 (C=O), 140.0 (Ar-C), 138.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 61.0 (-CH₂-) |
(Note: NMR chemical shifts are approximate and will depend on the solvent and instrument used. Data is predicted based on known values for similar structures.)
Reaction Logic Diagram
The logic for the oxidation step highlights the transformation of the sulfur atom's oxidation state.
Caption: Transformation logic for the oxidation of the thioether intermediate to the sulfone.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Sulfonylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfonylacetic acids, which are important building blocks in medicinal chemistry and materials science. Two primary, reliable methods are presented: the nucleophilic substitution of haloacetates with sulfinate salts and the oxidation of thioacetic acids.
Method 1: Synthesis via Nucleophilic Substitution of Haloacetates
This method involves the reaction of a sodium sulfinate with an α-haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired sulfonylacetic acid. This approach is advantageous due to the ready availability of a wide variety of sodium sulfinates.
Experimental Protocol
Step 1: Synthesis of Ethyl (Arylsulfonyl)acetate or Ethyl (Alkylsulfonyl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium arylsulfinate or sodium alkylsulfinate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Haloacetate: To the stirred solution, add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude ethyl sulfonylacetate is then purified by recrystallization or column chromatography.
Step 2: Hydrolysis to Sulfonylacetic Acid
-
Hydrolysis: Dissolve the purified ethyl sulfonylacetate (1.0 eq) in a mixture of ethanol and water. Add a base such as sodium hydroxide or potassium hydroxide (1.5 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 1-2.
-
Isolation: The sulfonylacetic acid will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Starting Material (Sulfinate) | Haloacetate | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Ester Yield (%) | Hydrolysis Conditions | Final Yield (%) |
| Sodium benzenesulfinate | Ethyl chloroacetate | DMF | 70 | 4 | 85-95 | NaOH, EtOH/H₂O, RT | 90-98 |
| Sodium p-toluenesulfinate | Ethyl bromoacetate | Ethanol | Reflux | 3 | 80-90 | KOH, EtOH/H₂O, 40°C | 92-99 |
| Sodium methanesulfinate | Ethyl chloroacetate | DMF | 60 | 6 | 75-85 | NaOH, EtOH/H₂O, RT | 88-95 |
Experimental Workflow
Method 2: Synthesis via Oxidation of Thioacetic Acids
This method involves a two-step process starting from a thiol. The thiol is first reacted with a haloacetic acid to form a thioacetic acid, which is then oxidized to the corresponding sulfonylacetic acid. Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation.[1][2]
Experimental Protocol
Step 1: Synthesis of (Arylthio)acetic Acid or (Alkylthio)acetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (aryl or alkyl, 1.0 eq) in a suitable solvent like water or ethanol containing a base such as sodium hydroxide or sodium carbonate (2.2 eq).
-
Addition of Haloacetic Acid: To the stirred solution, add a solution of chloroacetic acid or bromoacetic acid (1.0 eq) in water dropwise, maintaining the temperature below 20 °C with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2. The thioacetic acid will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.
Step 2: Oxidation to Sulfonylacetic Acid
-
Reaction Setup: Suspend the thioacetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stirrer.[2]
-
Addition of Oxidant: Slowly add an excess of 30% hydrogen peroxide (2.5-3.0 eq) to the suspension. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.[1]
-
Reaction: Stir the mixture at room temperature or heat gently (50-70 °C) for 2-12 hours, until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into a large volume of cold water.
-
Isolation: The sulfonylacetic acid will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid and residual peroxide, and dry under vacuum.
Quantitative Data Summary
| Starting Material (Thiol) | Haloacetic Acid | Thioacetic Acid Yield (%) | Oxidation Temp. (°C) | Oxidation Time (h) | Final Yield (%) |
| Thiophenol | Chloroacetic acid | 90-98 | 60 | 4 | 85-95 |
| p-Thiocresol | Bromoacetic acid | 88-95 | 50 | 6 | 82-90 |
| Ethanethiol | Chloroacetic acid | 85-92 | RT | 12 | 80-88 |
Experimental Workflow
References
Application Notes and Protocols for the Preparation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the laboratory-scale synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of the intermediate, 2-[(4-chlorophenyl)thio]acetic acid, followed by its oxidation to the final sulfonylacetic acid product.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic substitution of chloroacetic acid with 4-chlorothiophenol to yield 2-((4-chlorophenyl)thio)acetic acid. The subsequent step is the oxidation of the sulfide intermediate to the corresponding sulfone using hydrogen peroxide in a glacial acetic acid medium.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-((4-chlorophenyl)thio)acetic acid
This procedure details the synthesis of the thioacetic acid intermediate.
Materials:
-
4-chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water.
-
To this solution, add one molar equivalent of 4-chlorothiophenol and stir until it completely dissolves.
-
In a separate beaker, dissolve one molar equivalent of chloroacetic acid in water.
-
Add the chloroacetic acid solution dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The precipitate of 2-((4-chlorophenyl)thio)acetic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Figure 2: Experimental workflow for the synthesis of the thioacetic acid intermediate.
Step 2: Oxidation of 2-((4-chlorophenyl)thio)acetic acid to this compound
This procedure describes the oxidation of the intermediate to the final product.
Materials:
-
2-((4-chlorophenyl)thio)acetic acid (from Step 1)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 2-((4-chlorophenyl)thio)acetic acid intermediate in glacial acetic acid.
-
To this solution, add a stoichiometric excess of 30% hydrogen peroxide dropwise. The addition should be controlled to maintain the reaction temperature.
-
After the addition, stir the reaction mixture at room temperature for a specified period, monitoring the completion of the oxidation by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove any residual acetic acid and hydrogen peroxide.
-
Dry the product under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Figure 3: Experimental workflow for the oxidation to the final sulfonylacetic acid.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-((4-chlorophenyl)thio)acetic acid | C₈H₇ClO₂S | 202.66 | - | |
| This compound | C₈H₇ClO₄S | 234.66 | 122-126 |
*Yields are dependent on reaction scale and optimization and should be determined experimentally.
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2-((4-chlorophenyl)thio)acetic acid | Characteristic signals for aromatic protons, methylene protons, and carboxylic acid proton. | Characteristic signals for aromatic carbons, methylene carbon, and carboxyl carbon. | Characteristic absorptions for C=O (carboxylic acid), C-S, and aromatic C-H. |
| This compound | Characteristic downfield shift of aromatic and methylene protons compared to the thio-intermediate. | Characteristic downfield shift of aromatic and methylene carbons compared to the thio-intermediate. | Strong characteristic absorptions for S=O stretching (sulfonyl group) in addition to C=O (carboxylic acid) and aromatic C-H absorptions. |
*Specific spectroscopic data should be acquired and interpreted for the synthesized materials to confirm their identity and purity.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The procedures outlined may require optimization for specific laboratory conditions and scales.
Application Note: Purification of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid using the recrystallization technique. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a compound of interest in various chemical and pharmaceutical research fields. The purity of this compound is crucial for obtaining reliable experimental results and for its potential use in drug development. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[2] The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1]
Principle of Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out". [3]
-
It should not react with the compound being purified.
-
It should be relatively volatile for easy removal from the purified crystals.
For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar chlorophenyl sulfonyl group, a solvent of intermediate polarity or a solvent mixture is often suitable.[4] Potential solvents could include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), or aqueous mixtures.
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place a small amount of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.
-
Once a suitable solvent is identified, place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the solvent portion-wise to the flask while heating and stirring on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization in the funnel.[1]
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Collection of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel and flask.[1]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
Data Presentation
The following table summarizes typical data that should be recorded during the recrystallization process.
| Parameter | Value |
| Initial Mass of Crude Compound | (e.g., 5.0 g) |
| Recrystallization Solvent(s) | (e.g., Ethanol/Water) |
| Volume of Solvent Used | (e.g., 50 mL) |
| Dissolution Temperature | (e.g., 78 °C) |
| Crystallization Temperature | (e.g., 0-5 °C) |
| Final Mass of Pure Compound | (e.g., 4.2 g) |
| Percent Yield | (e.g., 84%) |
| Melting Point of Crude Compound | (e.g., 145-148 °C) |
| Melting Point of Pure Compound | (e.g., 150-151 °C) |
| Purity by HPLC (Initial) | (e.g., 95%) |
| Purity by HPLC (Final) | (e.g., >99%) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Application Note: HPLC Analysis for Purity Determination of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for quality control and to ensure the reliability of scientific data. This application note describes a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of the purity of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
Proposed HPLC Method
A gradient RP-HPLC method using a C18 column with UV detection is proposed for the purity analysis of this compound. The acidic mobile phase ensures good peak shape for the acidic analyte.
Chromatographic Conditions
The proposed HPLC parameters are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Repeatability (RSD of peak area for 5 replicate injections) | ≤ 2.0%[1] |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 mixture of acetonitrile and water (diluent) and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a standard solution with a concentration of approximately 0.5 mg/mL.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a sample solution with a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A and 30% B) for at least 30 minutes.
-
Perform a blank injection (diluent).
-
Inject the standard solution five times and verify that the system suitability parameters are met.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic mobile phase.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Disclaimer: This is a proposed method based on the analysis of structurally related compounds and general chromatographic principles. This method may require optimization and must be fully validated according to ICH guidelines or internal standard operating procedures before its intended use.
References
Application Note: GC-MS Characterization of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Abstract
This application note outlines a comprehensive protocol for the characterization of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal lability of the target analyte, a derivatization step is essential prior to GC-MS analysis. This document provides a detailed methodology for the esterification of this compound to its more volatile methyl ester derivative, followed by its separation and identification by GC-MS. The presented protocol, quantitative data, and fragmentation analysis serve as a valuable resource for researchers in pharmaceutical development, environmental analysis, and chemical synthesis.
Introduction
This compound is a compound of interest in various fields, including drug development and materials science. Accurate and reliable analytical methods are crucial for its quantification and characterization in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, direct analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for thermal degradation.[1][2]
To overcome these limitations, a derivatization step is employed to convert the analyte into a less polar and more volatile form.[3][4] The most common derivatization techniques for carboxylic acids include silylation, acylation, and alkylation (esterification).[2][5] This application note focuses on the esterification of this compound to its methyl ester, a common and effective method to improve its chromatographic behavior.[1] The subsequent GC-MS analysis provides retention time and mass spectral data for the unequivocal identification and quantification of the derivatized analyte.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, HPLC grade)
-
Boron trifluoride-methanol solution (14% w/v) or Acetyl chloride
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware and equipment
2. Sample Preparation and Derivatization (Esterification)
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
-
Derivatization Reaction:
-
To 1 mL of the standard solution (or sample extract) in a screw-cap vial, add 2 mL of boron trifluoride-methanol solution.
-
Alternatively, add 200 µL of acetyl chloride to 1 mL of the methanolic solution of the analyte.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 5 mL of deionized water and 2 mL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester derivative into the organic phase.
-
Centrifuge for 5 minutes at 3000 rpm to ensure phase separation.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Data Acquisition Mode: Full Scan
Quantitative Data Summary
The following table summarizes the expected quantitative data for the methyl ester of this compound.
| Parameter | Value |
| Analyte (Derivative) | Methyl 2-[(4-chlorophenyl)sulfonyl]acetate |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.69 g/mol |
| Expected Retention Time (min) | ~ 12.5 |
| Characteristic Mass Fragments (m/z) | 248 (M⁺), 217, 189, 175, 111, 75 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Linearity (R²) | > 0.995 |
Data Interpretation
The mass spectrum of the derivatized analyte is expected to show a molecular ion peak (M⁺) at m/z 248. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to yield a fragment at m/z 217, and cleavage of the sulfonyl group. The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) for chlorine-containing fragments would be a strong indicator for the identification of the target compound. Specifically, fragments containing the 4-chlorophenyl group (m/z 111) and the chlorophenylsulfonyl group (m/z 175) would be characteristic.
Workflow and Pathway Diagrams
References
Application Notes: "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of "2-[(4-arbonyl]Acetic Acid" as a fundamental building block for the synthesis of diverse, biologically active heterocyclic compounds. This document offers specific experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this versatile reagent for the development of novel therapeutic agents.
Introduction
"2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" is a bifunctional organic compound featuring a reactive methylene group activated by an adjacent sulfonyl group and a carboxylic acid moiety. This unique structural arrangement makes it an excellent precursor for the synthesis of a variety of heterocyclic systems, which are prominent scaffolds in numerous pharmaceuticals. The presence of the 4-chlorophenylsulfonyl group often imparts or enhances the biological activity of the resulting molecules, making this building block particularly valuable in drug discovery programs targeting inflammatory diseases and cancer.
Key Synthetic Transformations and Protocols
"this compound" can be readily transformed into key intermediates, such as its ethyl ester, which then serve as substrates for various cyclization and condensation reactions.
Esterification of "this compound"
The conversion of the carboxylic acid to its ethyl ester is a crucial first step to enhance its utility in subsequent reactions.
Protocol 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate
-
Reaction Scheme:
-
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure ethyl 2-[(4-chlorophenyl)sulfonyl]acetate.
-
-
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Yield (%) |
| Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate | This compound | EtOH, H₂SO₄ (cat.) | 4-6 hours | 85-95 |
Synthesis of Thiazole Derivatives
The activated methylene group of the ethyl ester can be utilized in the Hantzsch thiazole synthesis.
Protocol 2: Synthesis of 2-Amino-4-(4-chlorophenylsulfonyl)thiazole
-
Reaction Scheme:
(Note: This is a representative scheme. The synthesis would first involve bromination of the alpha-carbon of the ester.)
-
Procedure (Illustrative - requires prior synthesis of the α-bromo ester):
-
Synthesize ethyl 2-bromo-2-[(4-chlorophenyl)sulfonyl]acetate by reacting ethyl 2-[(4-chlorophenyl)sulfonyl]acetate with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
In a flask, dissolve the α-bromo ester (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture, and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.
-
-
Quantitative Data (Hypothetical):
| Product | Key Intermediate | Reagents | Yield (%) |
| 2-Amino-4-(4-chlorophenylsulfonyl)thiazole | Ethyl 2-bromo-2-[(4-chlorophenyl)sulfonyl]acetate | Thiourea | 60-75 |
Synthesis of Pyrazole Derivatives
The ethyl ester can be used as a precursor for the synthesis of pyrazole derivatives through condensation with hydrazines. This typically involves the generation of a 1,3-dicarbonyl compound or a related reactive species.
Protocol 3: Synthesis of a 5-Hydroxy-3-(4-chlorophenylsulfonyl)methyl-1H-pyrazole derivative
-
Reaction Scheme:
-
Procedure:
-
To a solution of ethyl 2-[(4-chlorophenyl)sulfonyl]acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to give the pyrazole derivative.
-
-
Quantitative Data (Hypothetical):
| Product | Starting Material | Reagents | Yield (%) |
| 5-Hydroxy-3-(4-chlorophenylsulfonyl)methyl-1H-pyrazole derivative | Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate | Hydrazine hydrate | 70-85 |
Biological Activities and Potential Signaling Pathways
Derivatives synthesized from "this compound" have shown potential as anti-inflammatory and anticancer agents.
-
Anti-inflammatory Activity: The (4-chlorophenyl)sulfonyl moiety is present in some known COX-2 inhibitors. It is plausible that derivatives synthesized from this building block could also target the cyclooxygenase pathway, thereby reducing the production of pro-inflammatory prostaglandins.
-
Anticancer Activity: The sulfonyl group can interact with various biological targets. Heterocyclic derivatives may exhibit anticancer activity by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis.
Visualizations
Diagram 1: General Synthetic Utility
Caption: Synthetic pathways from this compound.
Diagram 2: Potential Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action.
Conclusion
"this compound" is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward protocols for its derivatization, coupled with the potential for significant biological activity in the resulting products, make it an attractive starting material for medicinal chemistry and drug development programs. The provided application notes serve as a foundational guide for researchers to explore the full potential of this promising synthetic precursor.
Application Notes and Protocols for 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" in medicinal chemistry, focusing on its role as a scaffold for the development of anti-inflammatory agents. The information is compiled from available literature on the title compound and its structural analogs.
Introduction
"this compound" is a synthetic organic compound characterized by a central acetic acid moiety linked to a 4-chlorophenyl group via a sulfonyl bridge. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The combination of the arylsulfonyl group and the carboxylic acid function makes it a versatile scaffold for the design and synthesis of novel therapeutic agents. Aryl acetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the sulfonyl group is a key pharmacophore in several selective COX-2 inhibitors.[1]
Potential Therapeutic Applications
The primary therapeutic application of "this compound" and its derivatives lies in the field of anti-inflammatory drug discovery . The structural similarity to known anti-inflammatory agents suggests that this scaffold may exhibit inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Cyclooxygenase (COX) Inhibition : COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Many NSAIDs exert their effect by inhibiting these enzymes. The arylsulfonyl moiety is a characteristic feature of selective COX-2 inhibitors (coxibs), suggesting that "this compound" could serve as a starting point for the development of new COX-2 selective inhibitors with potentially improved safety profiles compared to non-selective NSAIDs.
-
Lipoxygenase (LOX) Inhibition : 5-Lipoxygenase (5-LOX) is another crucial enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators, particularly in asthma and allergic reactions.[2][3] Aryl acetic and hydroxamic acids have been investigated as LOX inhibitors.[3]
Beyond inflammation, derivatives of the "this compound" scaffold have been explored for other biological activities, including:
-
Antimicrobial Activity : Certain derivatives have shown activity against Gram-positive bacterial strains.[4]
-
Enzyme Inhibition : Piperidine-oxadiazole derivatives of (4-chlorophenyl)sulfonyl compounds have demonstrated potent urease inhibitory activity.[5][6]
Quantitative Data
| Compound/Derivative | Target | Assay Type | IC50 / Activity | Reference |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole | Urease | Enzyme Inhibition | 2.17±0.006 µM | [5] |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(3-methylbenzyl)thio]-1,3,4-oxadiazole | Urease | Enzyme Inhibition | 0.63±0.001 µM | [5] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | Antimicrobial | Moderate Activity | [4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | Antimicrobial | Moderate Activity | [4] |
Note: The data presented above is for derivatives and analogs of "this compound" and should be used as a guide for potential research directions.
Experimental Protocols
General Synthesis Protocol for this compound
This protocol describes a representative synthetic route for "this compound" based on established chemical literature for similar compounds.
Workflow for the Synthesis of this compound
Caption: Representative synthetic workflow for this compound.
Materials:
-
Chlorobenzene
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0°C, add chloroacetyl chloride dropwise.
-
To this mixture, add chlorobenzene dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 2-chloro-1-(4-chlorophenyl)ethan-1-one.
Step 2: Oxidation and Hydrolysis
-
Dissolve the crude intermediate from Step 1 in a suitable solvent mixture such as acetic acid and water.
-
Add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.
-
After the oxidation is complete, heat the reaction mixture to reflux to facilitate hydrolysis of the chloroacetyl group to a carboxylic acid.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure "this compound".
Note: This is a general protocol and may require optimization of reaction conditions, solvents, and purification methods.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay Protocol
This protocol provides a general method for assessing the COX-2 inhibitory activity of "this compound". Commercial assay kits are also available and their specific protocols should be followed.
Workflow for In Vitro COX-2 Inhibition Assay
Caption: General workflow for an in vitro COX-2 inhibition assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
"this compound" (test compound)
-
Celecoxib or other known COX-2 inhibitor (positive control)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Stannous chloride or other stopping reagent
-
96-well microplate
-
Plate reader (absorbance or fluorescence)
-
ELISA kit for Prostaglandin E2 (PGE2) or a fluorometric probe
Procedure:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution to each well.
-
Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., stannous chloride).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA or a fluorometric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol
This protocol outlines a general procedure to evaluate the 5-LOX inhibitory potential of "this compound".
Materials:
-
Soybean lipoxygenase (as a model for 5-LOX) or human recombinant 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
"this compound" (test compound)
-
Zileuton or other known 5-LOX inhibitor (positive control)
-
Reaction buffer (e.g., borate buffer or phosphate buffer)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent. Prepare serial dilutions.
-
In a UV-transparent 96-well plate, add the reaction buffer and the lipoxygenase enzyme solution.
-
Add the test compound dilutions or the positive control to the appropriate wells. Include a vehicle control.
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) to all wells.
-
Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5-10 minutes) at room temperature. The absorbance increase corresponds to the formation of conjugated dienes.
-
Determine the rate of reaction for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proposed Anti-inflammatory Signaling Pathway
The primary proposed mechanism of action for the anti-inflammatory effects of "this compound" and its analogs is the inhibition of the arachidonic acid cascade.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via inhibition of the arachidonic acid cascade.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines. The biological activities mentioned are based on published data for structurally related compounds and do not guarantee the same effects for "this compound". Independent verification is essential.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a versatile bifunctional reagent with significant potential in the synthesis of novel heterocyclic scaffolds. Its structure incorporates an active methylene group flanked by a strongly electron-withdrawing sulfonyl group and a carboxylic acid moiety. This unique arrangement allows it to act as a valuable C2 synthon in various cyclocondensation and multicomponent reactions, providing access to a diverse range of heterocyclic systems of interest in medicinal chemistry and materials science.
These application notes provide an overview of the potential applications of this compound as a reagent in the synthesis of substituted pyrimidinones and dihydropyridinones. The protocols detailed below are based on established synthetic methodologies for analogous active methylene compounds and serve as a guide for the exploration of this reagent's synthetic utility.
Synthesis of 4-Hydroxy-6-substituted-5-[(4-chlorophenyl)sulfonyl]pyrimidin-2(1H)-one Derivatives
The reaction of this compound with urea or thiourea in the presence of a condensing agent offers a potential route to 5-sulfonyl-substituted pyrimidinone and thiopyrimidinone derivatives. These scaffolds are of significant interest due to their prevalence in biologically active molecules.
Proposed Reaction Scheme:
Caption: Proposed synthesis of pyrimidinone derivatives.
Experimental Protocol
Materials:
-
This compound
-
Urea or Thiourea
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide solution (10%)
-
Hydrochloric Acid (10%)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add urea (1.2 eq) or thiourea (1.2 eq) to the solution.
-
Slowly add acetic anhydride (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Adjust the pH to ~5-6 with a 10% sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Hypothetical Quantitative Data
| Entry | Reactant (X) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Urea (O) | 5 | 125 | 65 |
| 2 | Thiourea (S) | 6 | 125 | 60 |
Synthesis of 1,4-Dihydropyridin-4-one Derivatives via a Hantzsch-like Condensation
A multicomponent reaction involving this compound, an aldehyde, and an enamine or a β-ketoester in the presence of an ammonia source could potentially yield novel dihydropyridinone derivatives. The sulfonyl group at the 3-position would offer a unique substitution pattern for further functionalization.
Proposed Reaction Scheme:
Caption: Proposed multicomponent synthesis of dihydropyridinones.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or Aliphatic Aldehyde
-
Ethyl Acetoacetate (or other β-ketoester/enamine)
-
Ammonium Acetate
-
Ethanol
-
Standard laboratory glassware and purification apparatus.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography.
Hypothetical Quantitative Data
| Entry | Aldehyde (R) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 10 | 80 | 70 |
| 2 | 4-Methoxybenzaldehyde | 12 | 80 | 75 |
| 3 | 4-Nitrobenzaldehyde | 8 | 80 | 65 |
Logical Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound in the synthesis of heterocyclic compounds follows a logical progression from reaction setup to product characterization.
Caption: General workflow for heterocyclic synthesis.
Safety Precautions
-
Handle this compound and all other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound presents itself as a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for further exploration and optimization of reaction conditions. The resulting sulfonyl-substituted heterocycles are expected to be valuable additions to compound libraries for drug discovery and other applications. Further research is encouraged to fully elucidate the synthetic scope and potential of this reagent.
Application Notes and Protocols for the Scalable Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Chlorophenyl)sulfonyl]acetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure, featuring a sulfonyl group and a carboxylic acid moiety, makes it a versatile building block. This document provides a detailed, two-step protocol for the scalable synthesis of this compound. The proposed pathway is designed for robustness and amenability to scale-up, prioritizing the use of readily available and cost-effective reagents.
The synthesis commences with the S-alkylation of 4-chlorothiophenol with chloroacetic acid to yield the intermediate, 2-[(4-chlorophenyl)thio]acetic acid. This is followed by a selective oxidation of the thioether to the desired sulfone, this compound, using hydrogen peroxide, an environmentally benign oxidizing agent.
Overall Synthesis Workflow
Caption: Overall two-step workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid
This protocol details the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetic acid under basic conditions.
Materials:
-
4-Chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Toluene or other suitable organic solvent for extraction
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
pH meter or pH strips
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum compatible)
Protocol Workflow: S-Alkylation
Caption: Experimental workflow for the synthesis of the thioether intermediate.
Procedure:
-
Charge Reactor: To a jacketed glass reactor, charge water and sodium hydroxide pellets. Stir until the sodium hydroxide is completely dissolved.
-
Add Thiophenol: To the stirred sodium hydroxide solution, add 4-chlorothiophenol. An exothermic reaction may be observed.
-
Heat: Heat the reaction mixture to 50-60°C.
-
Prepare Chloroacetic Acid Solution: In a separate vessel, dissolve chloroacetic acid in water.
-
Addition: Slowly add the chloroacetic acid solution to the reaction mixture via an addition funnel over 1-2 hours, maintaining the temperature between 50-60°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. A precipitate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Part 2: Oxidation of 2-[(4-Chlorophenyl)thio]acetic acid to this compound
This protocol details the oxidation of the thioether intermediate to the final sulfone product using hydrogen peroxide in acetic acid.
Materials:
-
2-[(4-Chlorophenyl)thio]acetic acid (from Part 1)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Water (deionized)
-
Sodium bisulfite (for quenching, if necessary)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath
-
Filtration apparatus
-
Drying oven (vacuum compatible)
Protocol Workflow: Oxidation
Caption: Experimental workflow for the oxidation to the final sulfone product.
Procedure:
-
Charge Reactor: In a jacketed glass reactor, suspend 2-[(4-chlorophenyl)thio]acetic acid in glacial acetic acid.
-
Cool: Cool the stirred suspension to 15-20°C using a cooling bath.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide via an addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the sulfoxide intermediate by TLC or HPLC.
-
Precipitation: Once the reaction is complete, slowly add cold deionized water to the reaction mixture to precipitate the product.
-
Crystallization: Cool the resulting slurry in an ice bath and stir for 1-2 hours to maximize crystallization.
-
Isolation:
-
Filter the crystalline product using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water.
-
Dry the final product in a vacuum oven at 60-70°C to a constant weight.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis steps. Note that actual yields and purities may vary depending on the specific reaction scale and conditions.
Table 1: Representative Data for the Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid (Step 1)
| Parameter | Value |
| Reactant Ratio | 4-Chlorothiophenol : Chloroacetic Acid (1 : 1.05-1.1) |
| Base | Sodium Hydroxide (2.1-2.2 equivalents) |
| Solvent | Water |
| Reaction Temperature | 50-60°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Representative Data for the Oxidation to this compound (Step 2)
| Parameter | Value |
| Oxidant | Hydrogen Peroxide (30% aq.) |
| Oxidant Ratio | 2.2-2.5 equivalents |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 15-40°C (addition), then Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Scale-Up Considerations
-
Heat Management: The oxidation step is significantly exothermic. On a larger scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable cooling system and controlled addition of the oxidant is mandatory.
-
Mixing: Ensure adequate agitation in the reactor to maintain a homogeneous suspension and facilitate heat transfer, especially during the precipitation and crystallization steps.
-
Material Compatibility: Ensure all equipment is compatible with the corrosive nature of the reagents, particularly glacial acetic acid and hydrochloric acid.
-
Safety: Hydrogen peroxide is a strong oxidizer. Appropriate personal protective equipment (PPE) should be worn, and procedures for quenching excess peroxide (e.g., with sodium bisulfite) should be in place. The S-alkylation reaction may produce unpleasant odors; conduct the synthesis in a well-ventilated area or a fume hood.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route 1: Oxidation of a Thioether Intermediate. This two-step process involves the initial S-alkylation of 4-chlorothiophenol with an acetic acid derivative (such as ethyl bromoacetate) to form 2-((4-chlorophenyl)thio)acetic acid, followed by oxidation of the thioether to the desired sulfone.
-
Route 2: Sulfonylation of an Acetic Acid Derivative. This route involves the reaction of an enolate of an acetic acid ester (like ethyl acetate) with 4-chlorobenzenesulfonyl chloride, followed by hydrolysis of the resulting ester to the carboxylic acid.
Q2: What are the typical byproducts I might encounter in Route 1?
A2: In the first step (thioether formation), potential byproducts include bis(4-chlorophenyl) disulfide, which arises from the oxidative dimerization of 4-chlorothiophenol under basic conditions. In the second step (oxidation), the primary byproduct is 2-((4-chlorophenyl)sulfinyl)acetic acid (the corresponding sulfoxide) due to incomplete oxidation. Over-oxidation, though less common with controlled conditions, could potentially lead to cleavage of the C-S bond.
Q3: What are the common byproducts associated with Route 2?
A3: The main byproduct in this route is typically ethyl acetoacetate, which results from the self-condensation (Claisen condensation) of the ethyl acetate enolate. Additionally, unreacted 4-chlorobenzenesulfonyl chloride and its hydrolysis product, 4-chlorobenzenesulfonic acid, may be present.
Troubleshooting Guides
Route 1: Oxidation of 2-((4-chlorophenyl)thio)acetic acid
This route first synthesizes the thioether intermediate, which is then oxidized.
Step 1: Synthesis of 2-((4-chlorophenyl)thio)acetic acid
Experimental Protocol: In a suitable solvent (e.g., ethanol or DMF), 4-chlorothiophenol is deprotonated with a base (e.g., sodium ethoxide or sodium hydroxide). To this solution, ethyl bromoacetate is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete. The resulting ester is then hydrolyzed (e.g., with aqueous NaOH followed by acidification) to yield 2-((4-chlorophenyl)thio)acetic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of thioether | Incomplete deprotonation of the thiophenol. | Ensure the use of a stoichiometric amount of a strong enough base. |
| Competing elimination reaction of ethyl bromoacetate. | Use milder reaction conditions (e.g., lower temperature). | |
| Presence of bis(4-chlorophenyl) disulfide | Oxidative dimerization of the thiophenol. | Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially during and after base addition. |
| Incomplete hydrolysis of the ester | Insufficient hydrolysis time or base concentration. | Increase the reaction time, temperature, or concentration of the base during the hydrolysis step. Monitor the reaction by TLC or LC-MS. |
Step 2: Oxidation to this compound
Experimental Protocol: The 2-((4-chlorophenyl)thio)acetic acid is dissolved in a suitable solvent (e.g., acetic acid). An oxidizing agent, commonly 30% hydrogen peroxide, is added portion-wise, often at a controlled temperature. The reaction is monitored until the starting material is consumed. The product is then isolated, for example, by precipitation or extraction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | Insufficient amount of oxidizing agent or low reaction temperature. | Increase the molar equivalents of the oxidizing agent. Gently warm the reaction mixture, but monitor carefully to avoid over-oxidation. |
| Presence of 2-((4-chlorophenyl)sulfinyl)acetic acid (sulfoxide) | Incomplete oxidation.[1][2] | Add additional portions of the oxidizing agent and continue to monitor the reaction. A slight excess of the oxidant may be necessary. |
| Low isolated yield | Product is soluble in the reaction mixture. | After the reaction is complete, try precipitating the product by adding the reaction mixture to ice-water. |
DOT Script for Route 1 Workflow
Caption: Synthetic workflow for Route 1, highlighting potential byproduct formation.
Route 2: Sulfonylation of Ethyl Acetate Enolate
Experimental Protocol: Ethyl acetate is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent (e.g., THF) to form the enolate. 4-Chlorobenzenesulfonyl chloride is then added to the enolate solution. The reaction is quenched, and the resulting ester is hydrolyzed to afford the final product.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product | Incomplete formation of the enolate. | Ensure the use of a sufficiently strong and non-nucleophilic base. Maintain anhydrous conditions and low temperatures during enolate formation. |
| Reaction of the enolate with the starting ester. | Add the ester slowly to the base at low temperature to ensure complete enolate formation before adding the sulfonyl chloride. | |
| Presence of ethyl acetoacetate | Self-condensation of the ethyl acetate enolate (Claisen condensation).[3] | This is a common side reaction. Optimize reaction conditions (e.g., stoichiometry, temperature, addition rate) to favor sulfonylation over condensation. Purification by chromatography may be necessary. |
| Presence of 4-chlorobenzenesulfonic acid | Hydrolysis of unreacted 4-chlorobenzenesulfonyl chloride during workup. | Ensure the reaction goes to completion. Use an appropriate workup procedure to separate the sulfonic acid from the desired product. |
DOT Script for Route 2 Workflow
Caption: Synthetic workflow for Route 2, illustrating potential side reactions.
References
Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield of this important compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound. The first involves the oxidation of a thioether intermediate, formed from the reaction of 4-chlorothiophenol and an acetic acid derivative. The second, more common method, is the reaction of 4-chlorobenzenesulfonyl chloride with a malonic ester, followed by hydrolysis and decarboxylation.
Q2: I am experiencing a significantly low yield. What are the most likely causes?
A2: Low yields can arise from several factors. Common issues include incomplete initial reaction, presence of moisture in reagents and solvents, suboptimal reaction temperatures, and the formation of side products. For instance, in the malonic ester route, incomplete alkylation or hydrolysis can significantly reduce the final yield. In the thioether oxidation route, over-oxidation or incomplete initial substitution are frequent culprits.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is critical for achieving a high yield. Key strategies include maintaining strict temperature control, ensuring an inert atmosphere (e.g., using nitrogen or argon gas) to prevent unwanted side reactions, and carefully controlling the stoichiometry of your reactants. Dropwise addition of reagents can also help to prevent localized high concentrations that may lead to side reactions.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of an organic solvent and water, should be chosen to ensure the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.
Troubleshooting Guides
Route 1: Thioether Oxidation Method
This route involves two main steps: the synthesis of 2-((4-chlorophenyl)thio)acetic acid and its subsequent oxidation to the sulfone.
Troubleshooting Common Issues in Route 1
| Issue ID | Problem | Potential Causes | Recommended Actions |
| TS-R1-01 | Low yield of thioether intermediate | Incomplete deprotonation of 4-chlorothiophenol. | Ensure a strong enough base is used (e.g., sodium hydroxide, potassium carbonate) and that the reaction is stirred efficiently. |
| Reaction with residual water. | Use anhydrous solvents and dry all glassware thoroughly before use. | ||
| Side reaction of the haloacetic acid ester (e.g., elimination). | Maintain a low reaction temperature during the addition of the haloacetic acid ester. | ||
| TS-R1-02 | Incomplete oxidation to the sulfone | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature and monitor the reaction progress using TLC. | ||
| TS-R1-03 | Formation of sulfoxide byproduct | Insufficient oxidizing agent or reaction time. | Increase the amount of oxidizing agent and/or prolong the reaction time. |
| TS-R1-04 | Product degradation | Over-oxidation due to harsh conditions. | Use a milder oxidizing agent or perform the reaction at a lower temperature. Avoid excessively high temperatures. |
Route 2: Malonic Ester Synthesis Method
This route involves the reaction of 4-chlorobenzenesulfonyl chloride with a malonic ester, followed by hydrolysis and decarboxylation.
Troubleshooting Common Issues in Route 2
| Issue ID | Problem | Potential Causes | Recommended Actions |
| TS-R2-01 | Low yield of the initial sulfonated malonic ester | Incomplete deprotonation of the malonic ester. | Use a sufficiently strong and non-nucleophilic base (e.g., sodium ethoxide in ethanol). |
| Moisture inactivating the base or reacting with the sulfonyl chloride. | Ensure all reagents and solvents are anhydrous. | ||
| Steric hindrance if a bulky malonic ester is used. | Use diethyl or dimethyl malonate for optimal reactivity. | ||
| TS-R2-02 | Incomplete hydrolysis of the ester groups | Insufficient base or acid for hydrolysis. | Use a sufficient excess of a strong base (e.g., NaOH) or acid (e.g., H2SO4) and ensure adequate heating. |
| Short reaction time for hydrolysis. | Monitor the reaction by TLC to ensure complete consumption of the ester. | ||
| TS-R2-03 | Incomplete decarboxylation | Insufficient heating during the acidification/workup. | Ensure the reaction mixture is heated to a sufficient temperature (often reflux) to drive off CO2. |
| TS-R2-04 | Formation of dialkylated malonic ester | Use of an incorrect base or reaction conditions. | This is less common with sulfonyl chlorides but ensure slow addition of the sulfonyl chloride to the enolate. |
Experimental Protocols
Protocol 1: Thioether Oxidation Method
Step 1: Synthesis of 2-((4-chlorophenyl)thio)acetic acid
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, sodium hydroxide (1.1 equivalents), and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add a solution of ethyl chloroacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-((4-chlorophenyl)thio)acetate.
-
Hydrolyze the crude ester using a solution of sodium hydroxide in a mixture of water and ethanol at reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-((4-chlorophenyl)thio)acetic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Oxidation to this compound
-
Dissolve the 2-((4-chlorophenyl)thio)acetic acid (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Malonic Ester Synthesis Method
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature and stir for 1 hour.
-
Add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the reaction mixture, maintaining the temperature at or below room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
To the residue, add a solution of concentrated sulfuric acid in water and heat the mixture to reflux for 8-12 hours to effect both hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Thioether Intermediate (Route 1, Step 1)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 12 | 85 |
| 2 | K2CO3 | DMF | 25 | 18 | 78 |
| 3 | NaH | THF | 0 to 25 | 12 | 92 |
| 4 | Et3N | CH2Cl2 | 25 | 24 | 65 |
Table 2: Optimization of Oxidation Conditions (Route 1, Step 2)
| Entry | Oxidizing Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H2O2 (30%) | 2.5 | 70 | 6 | 88 |
| 2 | H2O2 (30%) | 3.0 | 80 | 4 | 91 |
| 3 | m-CPBA | 2.2 | 25 | 12 | 85 |
| 4 | Oxone® | 2.2 | 25 | 8 | 82 |
Visualizations
Caption: Workflow for the Thioether Oxidation Method.
Caption: Workflow for the Malonic Ester Synthesis Method.
Caption: General Troubleshooting Logic for Low Yield.
Technical Support Center: Optimizing Reaction Conditions for Sulfonylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of sulfonylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to sulfonylacetic acids?
A1: The two main strategies for synthesizing sulfonylacetic acids are the oxidation of a corresponding thioacetic acid derivative and the reaction of a sulfonyl chloride with an enolate of an acetic acid derivative. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the sulfonyl group.
Q2: I am experiencing low yields in my sulfonylacetic acid synthesis. What are the common causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. For oxidation reactions, the choice of oxidant and reaction conditions are critical to avoid over-oxidation. In reactions involving enolates, incomplete enolate formation or side reactions of the highly reactive enolate can be problematic.[1]
Q3: What are the typical side products I should be aware of?
A3: In the oxidation of thioacetic acids, potential side products include the corresponding sulfinic acid (from incomplete oxidation) or over-oxidation products. When reacting sulfonyl chlorides with ester enolates, common side reactions can include O-acylation instead of the desired C-acylation, and self-condensation of the ester (a Claisen-type reaction).[2][3]
Q4: How can I purify my final sulfonylacetic acid product?
A4: Purification strategies depend on the physical properties of the sulfonylacetic acid. Recrystallization is a common method if the product is a solid. Column chromatography can also be employed. Washing with appropriate solvents to remove specific impurities is also a standard procedure.
Troubleshooting Guides
Route 1: Oxidation of Thioacetic Acids
This method involves the oxidation of a thioacetic acid precursor to the corresponding sulfonylacetic acid.
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Conversion | - Inactive or insufficient oxidant. - Reaction temperature is too low. | - Use a fresh batch of a suitable oxidant (e.g., potassium permanganate, hydrogen peroxide). - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Multiple Products (Over-oxidation or Incomplete Oxidation) | - Reaction conditions are too harsh or too mild. - Incorrect stoichiometry of the oxidant. | - Carefully control the reaction temperature. - Optimize the molar ratio of the oxidant to the thioacetic acid. - Consider a milder oxidant or a two-phase reaction system to moderate reactivity. |
| Product Degradation | - The product may be unstable under the reaction conditions (e.g., high temperature or extreme pH). | - Attempt the reaction at a lower temperature for a longer duration. - Ensure the pH of the reaction mixture is controlled. |
Route 2: Reaction of Sulfonyl Chlorides with Acetic Acid Enolates
This route involves the generation of an enolate from an acetic acid ester, which then reacts with a sulfonyl chloride.
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Sulfonylacetic Ester | - Incomplete formation of the enolate. - The enolate is reacting with other electrophiles. - The sulfonyl chloride is unreactive or sterically hindered. | - Use a stronger, non-nucleophilic base (e.g., LDA, LiHMDS) to ensure complete enolate formation. - Perform the reaction under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). - Add the sulfonyl chloride slowly to the pre-formed enolate at low temperature. |
| Formation of Ester Self-Condensation Product (Claisen Condensation) | - The enolate is reacting with unreacted ester starting material.[2][3] | - Ensure complete conversion to the enolate before adding the sulfonyl chloride. - Use a stoichiometric amount of a strong base.[3] |
| O-Sulfonylation Instead of C-Sulfonylation | - The reaction conditions favor attack by the oxygen of the enolate. | - The choice of counter-ion and solvent can influence the site of attack. Experiment with different bases (e.g., sodium vs. lithium bases) and solvent systems. |
Experimental Protocols
General Procedure for Oxidation of Arylthioacetic Acids
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the arylthioacetic acid in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and water.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) dropwise while maintaining the temperature below a specified limit (e.g., 10 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the purple color of the permanganate persists.
-
Work-up: Quench the excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Isolation: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Procedure for Reaction of an Arylsulfonyl Chloride with an Ester Enolate
This protocol requires anhydrous and inert conditions.
-
Enolate Formation: Dissolve the acetic acid ester in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide solution) dropwise. Stir the mixture at this temperature for a specified time to ensure complete enolate formation.
-
Reaction with Sulfonyl Chloride: Dissolve the arylsulfonyl chloride in a dry aprotic solvent. Add this solution dropwise to the cold enolate solution.
-
Monitoring and Quenching: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting arylsulfonylacetic acid ester by column chromatography.
Visualized Workflows and Logic
References
Troubleshooting low yield in the synthesis of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. The proposed synthetic route involves a two-step process: the synthesis of the thioether precursor, 2-[(4-Chlorophenyl)thio]acetic acid, followed by its oxidation to the final sulfone product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient method is a two-step synthesis. The first step involves the nucleophilic substitution of a haloacetic acid with 4-chlorothiophenol to form the thioether intermediate, 2-[(4-Chlorophenyl)thio]acetic acid. The second step is the oxidation of this thioether to the desired sulfone, this compound, typically using an oxidizing agent like hydrogen peroxide.
Q2: My oxidation of the thioether to the sulfone is sluggish or incomplete. What are the potential causes?
Several factors can lead to an incomplete or slow oxidation. These include:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent may be too low.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Quality of Oxidant: The hydrogen peroxide solution may have degraded over time.
-
Solvent Effects: The chosen solvent may not be optimal for the oxidation reaction.
Q3: I am observing the formation of a sulfoxide intermediate. How can I promote the reaction to the desired sulfone?
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If the sulfoxide is the major product, it indicates that the reaction has not gone to completion. To drive the reaction forward to the sulfone, you can:
-
Increase the equivalents of the oxidizing agent.
-
Prolong the reaction time.
-
Increase the reaction temperature.
Q4: What are the best practices for purifying the final product, this compound?
Since the final product is an acidic compound, purification can often be achieved by recrystallization.[1] An effective method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities dissolved in the solvent.[1] Alternatively, acid-base extraction can be employed to separate the acidic product from neutral organic impurities.[2][3]
Troubleshooting Guides
Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic Acid
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-THIO-01 | Low or no product formation | 1. Inactive haloacetic acid.2. Base is not strong enough to deprotonate the thiophenol.3. Low reaction temperature. | 1. Use a fresh bottle of chloroacetic or bromoacetic acid.2. Use a stronger base, such as sodium hydroxide or potassium carbonate.3. Increase the reaction temperature, monitoring for potential side reactions. |
| SYN-THIO-02 | Formation of disulfide byproduct | Oxidation of the thiophenol starting material. | 1. Degas the solvent before use.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| SYN-THIO-03 | Difficulty in product isolation | The product may be too soluble in the reaction mixture. | 1. After acidification, cool the mixture in an ice bath to promote precipitation.2. If precipitation is not effective, perform an extraction with a suitable organic solvent. |
Step 2: Oxidation to this compound
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-SULF-01 | Low yield of sulfone | 1. Incomplete oxidation (sulfoxide is the main product).2. Degradation of the starting material or product.3. Insufficient reaction time. | 1. Increase the equivalents of hydrogen peroxide (e.g., from 2.2 to 3.0 equivalents).2. Ensure the reaction temperature is controlled to prevent decomposition.3. Monitor the reaction by TLC or LCMS and extend the reaction time until the starting material is consumed. |
| SYN-SULF-02 | Reaction is too exothermic and difficult to control | The addition of hydrogen peroxide is too fast. | 1. Add the hydrogen peroxide solution dropwise using an addition funnel.2. Cool the reaction mixture in an ice bath during the addition of the oxidant. |
| SYN-SULF-03 | Product is contaminated with starting material | Incomplete reaction. | 1. Increase reaction time or temperature as needed.2. Consider adding a catalytic amount of a phase-transfer catalyst if dealing with a biphasic system. |
Experimental Protocols
Protocol 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or water.
-
Add a base, for example, sodium hydroxide (2.1 eq), to the solution and stir until it is fully dissolved.
-
To this mixture, add a solution of chloroacetic acid (1.05 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid until the pH is approximately 2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[(4-Chlorophenyl)thio]acetic acid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the 2-[(4-Chlorophenyl)thio]acetic acid (1.0 eq) from the previous step in glacial acetic acid.
-
Cool the flask in an ice bath and slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, ensuring the temperature remains below 30 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual acetic acid, and dry to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-[(4-Chlorophenyl)thio]acetic Acid
| Parameter | Value |
| Reactants | 4-Chlorothiophenol, Chloroacetic Acid, Sodium Hydroxide |
| Solvent | Ethanol or Water |
| Reaction Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Table 2: Reaction Parameters for the Oxidation to this compound
| Parameter | Value |
| Reactants | 2-[(4-Chlorophenyl)thio]acetic Acid, 30% Hydrogen Peroxide |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature (initial cooling during addition) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Typical Yield | 75-90% |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the oxidation step.
References
Technical Support Center: Purification of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the purification challenges of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: The product oils out during recrystallization instead of forming crystals.
-
Potential Cause: The presence of impurities can disrupt the crystal lattice formation, leading to an oily product. Additionally, a high concentration of the solute or rapid cooling can also cause oiling out.
-
Recommended Action:
-
Purity Check: Before attempting recrystallization, assess the purity of the crude product. If significant impurities are present, consider a preliminary purification step like column chromatography.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. An insulated container can help slow the cooling rate. Once at room temperature, gradual cooling in a refrigerator followed by an ice bath can be attempted.
-
Solvent System Modification: If a single solvent is being used, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes remove impurities and induce crystallization.
-
Issue 2: Low recovery of the purified product after recrystallization.
-
Potential Cause: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Conversely, incomplete dissolution in the hot solvent will leave some product behind with insoluble impurities. Washing the collected crystals with a solvent that is not ice-cold can also lead to product loss.
-
Recommended Action:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Second Crop: Concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Cold Solvent Wash: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Issue 3: The compound streaks or shows poor separation during column chromatography.
-
Potential Cause: The acidic nature of this compound can lead to strong interactions with the silica gel, causing streaking and poor peak shape. The polarity of the compound may also be too high for the chosen eluent system.
-
Recommended Action:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group, reducing its interaction with the silica gel and leading to sharper peaks.
-
Use a More Polar Eluent: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the eluent.
-
Reverse-Phase Chromatography: If normal-phase chromatography proves ineffective, consider using reverse-phase chromatography (e.g., with a C18 column) where the compound will elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier.
-
Issue 4: The purified product is still impure.
-
Potential Cause: The chosen purification method may not be effective for the specific impurities present. For recrystallization, impurities may have similar solubility profiles to the product. For chromatography, impurities may co-elute with the product.
-
Recommended Action:
-
Multiple Purification Steps: A combination of purification techniques may be necessary. For example, an initial column chromatography step to remove the bulk of impurities can be followed by a final recrystallization to achieve high purity.
-
Alternative Recrystallization Solvent: Experiment with different solvent systems for recrystallization.
-
Optimize Chromatography Conditions: Adjust the mobile phase composition or consider a different stationary phase for chromatography.
-
Characterize Impurities: If possible, identify the persistent impurities to better devise a targeted purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 4-chlorobenzenesulfonyl chloride.
-
The corresponding sulfonic acid (4-chlorobenzenesulfonic acid) from hydrolysis of the sulfonyl chloride.
-
Diaryl sulfone formed as a byproduct during the synthesis.
-
Residual solvents from the reaction or workup.
Q2: What is a good starting solvent system for recrystallization?
A2: Due to the presence of both a polar carboxylic acid and a sulfone group, as well as a less polar chlorophenyl ring, a moderately polar solvent or a mixed-solvent system is a good starting point. Ethanol, isopropanol, or mixtures of ethanol and water are often suitable for compounds with similar functionalities.[1] Always perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q3: How can I monitor the purity of the product during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is a common starting point for the analysis of such compounds.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C).
Data Presentation
Table 1: Example Data for Recrystallization Solvent Screening
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Fair |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Insoluble | - |
| Ethanol/Water (4:1) | Sparingly Soluble | Soluble | Very Good |
Note: This is example data. Actual solubility should be determined experimentally.
Table 2: Typical Purity and Yield from Different Purification Methods (Example Data)
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Typical Yield |
| Single Recrystallization | ~90% | >98% | 70-85% |
| Column Chromatography | ~90% | >95% | 60-80% |
| Chromatography + Recrystallization | ~90% | >99.5% | 50-70% |
Note: This is example data. Actual purity and yield will depend on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Heat the clear solution to boiling and add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
Acetic Acid (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate). If streaking is observed, 0.1-1% acetic acid can be added to the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Recrystallization Experimental Workflow.
Caption: Troubleshooting Decision Tree for Purification.
References
Preventing racemization in the synthesis of chiral sulfonylacetic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral sulfonylacetic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral sulfonylacetic acids, focusing on the prevention of racemization and improvement of stereoselectivity.
Q1: I am observing significant racemization in my synthesis of a chiral sulfonylacetic acid derivative. What are the most likely causes?
A1: Racemization in the synthesis of chiral sulfonylacetic acids typically occurs through the formation of a planar, achiral enolate intermediate upon deprotonation of the acidic α-proton. Factors that prolong the lifetime of this enolate or facilitate its formation under conditions that don't favor stereocontrol are the primary causes. Key areas to investigate include:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. However, the counterion of the base (e.g., lithium vs. sodium) can significantly impact the aggregation state and geometry of the enolate, thereby affecting stereoselectivity.[1][2]
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the rotational barrier of the C-S bond in the α-sulfonyl carbanion, leading to racemization.[3] Low temperatures are crucial for maintaining the stereochemical integrity of the carbanion.
-
Solvent: The solvent can influence the solubility and aggregation state of the enolate, which in turn affects its reactivity and stereoselectivity.
-
Substrate Structure: The steric and electronic properties of the substituents on the sulfonyl group and the acetic acid moiety can influence the stability of the chiral carbanion. For instance, trifluoromethylsulfonyl groups have been shown to increase the racemization barrier compared to tert-butylsulfonyl groups.[3]
Q2: My diastereoselectivity is low when using an Evans-type chiral auxiliary for the alkylation of a sulfonylacetic acid derivative. How can I improve it?
A2: Low diastereoselectivity in Evans auxiliary-directed alkylations is often a result of suboptimal reaction conditions that fail to create a well-defined and sterically hindered chiral environment around the enolate. Here are some troubleshooting steps:
-
Ensure Complete Deprotonation: Incomplete deprotonation can lead to side reactions and reduced selectivity. Use a sufficiently strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), and ensure anhydrous conditions.
-
Optimize Reaction Temperature: The diastereoselectivity of these reactions is highly temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) generally favors the formation of one diastereomer by increasing the energy difference between the diastereomeric transition states.[4]
-
Choice of Base and Counterion: The counterion of the base plays a crucial role in the formation of a rigid, chelated enolate, which is key to high diastereoselectivity. Lithium bases often form well-defined chelates. If using a sodium base, the addition of a Lewis acid like MgBr₂·OEt₂ can sometimes improve selectivity by promoting a more organized transition state.
-
Check the Purity of Reagents: Impurities in the substrate, alkylating agent, or solvent can interfere with the reaction and lower the diastereoselectivity. Ensure all reagents are of high purity and that solvents are anhydrous.
Q3: I am struggling to achieve high enantiomeric excess (ee) using a kinetic resolution approach. What are the limitations and how can I overcome them?
A3: A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[5] To overcome this limitation, consider implementing a Dynamic Kinetic Resolution (DKR) . In a DKR process, the starting material's enantiomers are rapidly interconverted (racemized) under the reaction conditions, while one enantiomer is selectively converted to the product.[5][6] This allows for a theoretical yield of up to 100% of a single enantiomer.[6] For a successful DKR, the rate of racemization must be faster than the rate of the slower reacting enantiomer's conversion.[5]
Q4: Can the sulfonyl group itself contribute to racemization?
A4: Yes, the nature of the sulfonyl group is a critical factor in the configurational stability of the corresponding α-sulfonyl carbanion. Electron-withdrawing groups on the sulfur atom can increase the acidity of the α-proton, but they can also stabilize the resulting carbanion and potentially increase the barrier to racemization. For example, the half-life of racemization for [PhCH₂C(Me)SO₂CF₃]Li at -78 °C is 30 days, whereas for [PhCH₂C(Me)SO₂tBu]Li/DMPU at -105 °C, it is only 2.4 hours.[3] This indicates that the trifluoromethylsulfonyl group provides significantly higher configurational stability to the carbanion.
Quantitative Data Summary
The following tables provide a summary of quantitative data on the impact of various reaction parameters on the stereochemical outcome of reactions used to synthesize chiral sulfonylacetic acid derivatives.
Table 1: Effect of Base and Temperature on Diastereoselective Alkylation of N-Acyl Oxazolidinones
| Entry | Substrate | Alkylating Agent | Base | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| 1 | N-propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | -78 | 98:2 | [7][8] |
| 2 | N-phenylacetyl-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | t-BuBr | ZrCl₄, i-Pr₂NEt | rt | >95:5 | [9] |
| 3 | N-propionyl-(2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | 2-chloromethyl-isoindole-1,3-dione | LiHMDS | -78 | >99:1 | [10] |
Table 2: Configurational Stability of α-Sulfonyl Carbanions
| Carbanion | Conditions | Half-life of Racemization | Reference |
| [PhCH₂C(Me)SO₂tBu]Li | DMPU, -105 °C | 2.4 hours | [3] |
| [PhCH₂C(Me)SO₂CF₃]Li | THF, -78 °C | 30 days | [3] |
| (M)-[EtCH=CHC(Et)SO₂tBu]Li | THF, -105 °C | 12 minutes | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of chiral sulfonylacetic acids.
Protocol 1: Diastereoselective Alkylation of a Sulfonylacetic Acid Derivative using an Evans Chiral Auxiliary
This protocol is adapted from the well-established Evans asymmetric alkylation methodology.[7][8][13]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
In a separate flask, prepare the sulfonylacetyl chloride by reacting the corresponding sulfonylacetic acid with thionyl chloride or oxalyl chloride.
-
Add the freshly prepared sulfonylacetyl chloride (1.1 eq.) to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-sulfonylacetyl oxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-sulfonylacetyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq., as a solution in THF) dropwise.
-
Stir the solution for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.[14][15][16][17][18]
-
Purify the desired diastereomer by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide monohydrate (2.0 eq.).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture with 1 M HCl and extract the chiral sulfonylacetic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the chiral sulfonylacetic acid as needed.
Visualizations
Diagram 1: General Workflow for Asymmetric Alkylation using an Evans Auxiliary
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral fluorinated α-sulfonyl carbanions: enantioselective synthesis and electrophilic capture, racemization dynamics, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. princeton.edu [princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff-beta.najah.edu [staff-beta.najah.edu]
- 11. Chiral Lithiated Allylic α-Sulfonyl Carbanions: Experimental and Computational Study of Their Structure, Configurational Stability, and Enantioselective Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. chiraltech.com [chiraltech.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. csfarmacie.cz [csfarmacie.cz]
"2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" stability issues and degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent analytical results or loss of potency over a short period.
-
Possible Cause: Chemical instability of the compound under experimental conditions.
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Ensure the solvent used is of high purity and appropriate for the compound.
-
Verify the pH of the solution, as acidic or basic conditions can catalyze degradation.
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]
-
Store solutions at appropriate temperatures (e.g., 2-8°C or -20°C) and minimize freeze-thaw cycles.
-
-
Conduct a Forced Degradation Study: To understand the degradation profile of the molecule, it is recommended to perform a forced degradation study.[1][2][3] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[1][2][3]
-
Utilize a Stability-Indicating Method: Ensure the analytical method (e.g., HPLC) can separate the intact compound from its degradation products.[4][5]
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks and elucidate their structures.
-
Systematic Investigation of Stress Factors: Evaluate the impact of individual stress factors (pH, light, temperature, and oxidizing agents) to determine the primary cause of degradation. This can be achieved through a systematic forced degradation study.[2][3][6]
-
Reference Standard Comparison: If available, compare the retention times of the unknown peaks with any known impurities or degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonyl group or the acetic acid moiety may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the sulfonyl group could be susceptible to oxidation.
-
Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to cleavage of the phenyl-sulfur bond or other photochemical reactions.[1]
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.
Q2: How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance.[2][3] A typical study involves subjecting the compound to the stress conditions outlined in the table below and analyzing the samples at various time points using a stability-indicating analytical method.
Table 1: Illustrative Conditions for a Forced Degradation Study
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C.[1][5] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature.[1][5] |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[1] |
| Thermal Degradation | Expose the solid compound or a solution to elevated temperatures (e.g., 60°C or higher).[1] |
| Photodegradation | Expose a solution of the compound to a light source according to ICH Q1B guidelines.[1] |
Q3: What would the results of a forced degradation study look like?
The results would typically be presented in a table summarizing the percentage of degradation under each stress condition.
Table 2: Example Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8% | 1 |
| Heat (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolysis | 1.2 million lux hours | Room Temp | 12% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate 5 mL of the stock solution at 60°C.
-
Photodegradation: Expose a solution of the compound in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent damage to the analytical column.
-
Analysis: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the parent compound from all significant degradation products.[4]
Visualizations
Caption: Workflow for a forced degradation study.
References
Improving the solubility of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" in organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" (CPSA) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound (CPSA)?
Based on available data, the key properties of CPSA are summarized below. Researchers should note that some values, such as the pKa, are predicted and experimental verification is recommended.
| Property | Value | Source |
| CAS Number | 3405-89-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇ClO₄S | [1][4][5] |
| Molecular Weight | 234.66 g/mol | [1] |
| Melting Point | 122-126 °C | [1] |
| Predicted pKa | No reliable experimental value found. One source predicts a pKa of 3.32 for a related compound, 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)ACETIC ACID.[6] The acidity of CPSA is expected to be influenced by the electron-withdrawing sulfonyl and chloro groups. |
Q2: I am having difficulty dissolving CPSA in my desired organic solvent. What are the first steps to troubleshoot this issue?
Difficulty in dissolving CPSA can be attributed to a mismatch in polarity between the solute and the solvent, or insufficient energy to overcome the crystal lattice energy of the solid. Here is a logical workflow to address this:
Caption: Troubleshooting workflow for CPSA solubility issues.
Q3: Which types of organic solvents are most likely to dissolve CPSA?
The principle of "like dissolves like" suggests that polar solvents are the best starting point for dissolving CPSA, which is a polar molecule due to its carboxylic acid and sulfonyl groups.[7] Solvents capable of hydrogen bonding are often effective.
Table of Common Organic Solvents (Ordered by Polarity)
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | Highly polar, protic. CPSA may have limited solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | 189 | Highly polar, aprotic. Often a good solvent for polar compounds. |
| Acetonitrile | 5.8 | 36.6 | 82 | Polar, aprotic. |
| Methanol | 5.1 | 32.7 | 65 | Polar, protic. Capable of hydrogen bonding. |
| Ethanol | 4.3 | 24.6 | 78 | Polar, protic. Capable of hydrogen bonding. |
| Acetone | 4.3 | 21.0 | 56 | Polar, aprotic. |
| Isopropanol (IPA) | 3.9 | 18.3 | 82 | Medium polarity, protic. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Medium polarity, aprotic. |
| Ethyl Acetate | 4.4 | 6.0 | 77 | Medium polarity, aprotic. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Low polarity, aprotic. |
| Toluene | 2.4 | 2.4 | 111 | Nonpolar, aromatic. Unlikely to be a good solvent. |
| Hexane | 0.1 | 1.9 | 69 | Nonpolar, aliphatic. Unlikely to be a good solvent. |
Data compiled from various sources.[8][9]
Q4: How can I increase the solubility of CPSA in a specific organic solvent?
Several techniques can be employed, often in combination:
-
Co-solvency : Introduce a small amount of a highly polar co-solvent (like DMSO or methanol) into your primary solvent. This can significantly alter the polarity of the solvent system to better match the solute.[10]
-
Temperature : Gently heating the mixture can provide the energy needed to dissolve the solute. Always be mindful of the compound's thermal stability and the solvent's boiling point.
-
pH Adjustment (Salt Formation) : As CPSA is a carboxylic acid, its solubility can be dramatically increased by converting it to its corresponding salt (carboxylate).[7] This is particularly effective in polar protic solvents. Adding a suitable organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid, forming a more soluble salt.
Caption: Principle of solubility enhancement via salt formation.
Experimental Protocols
Protocol 1: Standard Procedure for Determining Solubility
Objective: To determine the approximate solubility of CPSA in a given organic solvent at a specific temperature.
Materials:
-
This compound (CPSA)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hot plate
-
Volumetric flasks and pipettes
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of CPSA to a vial (enough so that some solid will remain undissolved).
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour at the same temperature.
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of CPSA.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
Protocol 2: Screening for Effective Co-solvents
Objective: To identify a co-solvent that enhances the solubility of CPSA in a primary solvent system.
Materials:
-
Same as Protocol 1, plus a selection of potential co-solvents (e.g., DMSO, methanol, NMP).
Methodology:
-
Prepare Solvent Systems: Prepare a series of solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 95:5, 90:10, 80:20 v/v primary solvent:co-solvent).
-
Determine Solubility: For each solvent mixture, follow steps 1-9 of Protocol 1 to determine the solubility of CPSA.
-
Analysis: Compare the solubility values across the different co-solvent ratios. A significant increase in solubility indicates an effective co-solvent system. Plot solubility (mg/mL) versus % co-solvent to visualize the trend.
Protocol 3: Improving Solubility via Salt Formation
Objective: To evaluate the effect of adding an organic base on the solubility of CPSA.
Materials:
-
Same as Protocol 1, plus a suitable organic base (e.g., triethylamine, TEA).
Methodology:
-
Molar Equivalence: Calculate the molar amount of CPSA to be added to a known volume of solvent.
-
Base Addition: Prepare solutions of the primary solvent containing different molar equivalents of the organic base relative to the intended final CPSA concentration (e.g., 0.5, 1.0, 1.2 equivalents).
-
Solubility Determination: For each base-containing solvent system, follow steps 1-9 of Protocol 1.
-
Analysis: Compare the solubility results. A dramatic increase in solubility upon addition of the base confirms the formation of a more soluble salt. Note any precipitation, which could indicate that the salt itself is not soluble in that specific solvent.
References
- 1. 3405-89-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. CAS#:3405-89-8 | Acetic acid,2-[(4-chlorophenyl)sulfonyl]- | Chemsrc [chemsrc.com]
- 3. Acetic acid,2-[(4-chlorophenyl)sulfonyl]-, CasNo.3405-89-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 13029-72-6 CAS MSDS (2-([(4-CHLOROPHENYL)SULFONYL]AMINO)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Khan Academy [khanacademy.org]
- 8. reddit.com [reddit.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid in the synthesis of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid"
Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic pathway and avoiding common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:
-
Step 1: S-Alkylation - Reaction of 4-chlorothiophenol with a haloacetate (e.g., sodium chloroacetate) to form 2-[(4-chlorophenyl)thio]acetic acid.
-
Step 2: Oxidation - Oxidation of the thioether intermediate to the desired sulfone, this compound.
Step 1: S-Alkylation Troubleshooting
-
Q1: My S-alkylation reaction is slow or incomplete. What are the possible causes and solutions?
-
A1: Incomplete reactions are often due to issues with the base, solvent, or reactants.
-
Insufficient Base: Ensure that the 4-chlorothiophenol is fully deprotonated to the more nucleophilic thiophenoxide. Use at least one equivalent of a strong enough base (e.g., NaOH, KOH) to deprotonate the thiol (pKa ~6-7).
-
Inappropriate Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the thiophenoxide. Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.
-
Poor Leaving Group: While chloroacetic acid is commonly used, bromoacetic acid can be a more reactive alternative due to bromide being a better leaving group.
-
-
-
Q2: I am observing a significant amount of a solid byproduct that is insoluble in my aqueous workup. What could it be?
-
A2: This is likely bis(4-chlorophenyl) disulfide. 4-chlorothiophenol is susceptible to oxidative dimerization, especially under basic conditions if oxygen is present.
-
To Minimize Disulfide Formation:
-
Degas your solvent before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the 4-chlorothiophenol solution just before adding the chloroacetic acid to minimize the time the reactive thiophenoxide is exposed to potential oxidants.
-
-
-
Step 2: Oxidation Troubleshooting
-
Q3: My oxidation reaction is not going to completion, and I am isolating the sulfoxide intermediate. How can I drive the reaction to the sulfone?
-
A3: This indicates insufficient oxidizing power or reaction time.
-
Increase Oxidant Stoichiometry: To oxidize a sulfide to a sulfone, at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are required. The first equivalent forms the sulfoxide, and the second forms the sulfone. Add a slight excess (e.g., 2.2-2.5 equivalents) to ensure full conversion.
-
Increase Reaction Temperature/Time: Gently warming the reaction (e.g., to 40-50 °C) after the initial exothermic phase can help push the oxidation of the sulfoxide to the sulfone. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
-
-
Q4: I am concerned about over-oxidation. What is the primary over-oxidation byproduct and how can I avoid it?
-
A4: The main over-oxidation product is the corresponding sulfonic acid, formed by cleavage of the C-S bond. While less common for this specific substrate under controlled conditions, it can occur with harsh oxidants or prolonged reaction times.
-
Control Reaction Conditions:
-
Maintain a controlled temperature. Add the oxidizing agent slowly and use an ice bath to manage the initial exotherm.
-
Avoid overly aggressive oxidizing agents. Hydrogen peroxide in acetic acid is a common and effective system that offers good control.
-
Do not use an excessive amount of oxidant. Stick to the recommended stoichiometry (around 2.2-2.5 equivalents).
-
-
-
-
Q5: The final product yield is low after purification. What are the common loss points?
-
A5: Yield loss can occur during workup and purification. The carboxylic acid functional group on both the intermediate and final product influences their solubility.
-
Aqueous Workup: When neutralizing the reaction mixture, be mindful of the pH. The product is a carboxylic acid and will be soluble in basic aqueous solutions. Acidify the aqueous layer carefully (e.g., to pH 2-3) to precipitate the product before filtration or extraction.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to ensure good recovery. A mixture of an organic solvent (like ethanol or ethyl acetate) and water is often effective.
-
-
Data Presentation
The following table summarizes expected outcomes and potential impurity levels for the synthesis of this compound under typical laboratory conditions.
| Parameter | Step 1: S-Alkylation | Step 2: Oxidation | Overall |
| Typical Yield | 85 - 95% | 80 - 90% | 68 - 85% |
| Key Starting Material | 4-Chlorothiophenol | 2-[(4-Chlorophenyl)thio]acetic acid | - |
| Desired Product | 2-[(4-Chlorophenyl)thio]acetic acid | This compound | - |
| Potential Byproduct 1 | Bis(4-chlorophenyl) disulfide | 2-[(4-Chlorophenyl)sulfinyl]acetic acid (Sulfoxide) | - |
| Acceptable Limit | < 2% | < 3% (In-process control) | - |
| Potential Byproduct 2 | Unreacted 4-Chlorothiophenol | Unreacted 2-[(4-Chlorophenyl)thio]acetic acid | - |
| Acceptable Limit | < 1% | < 1% | - |
Experimental Protocols
Protocol 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic Acid (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet, dissolve 4-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Base Addition: In a separate vessel, dissolve sodium hydroxide (1.05 eq) in a minimal amount of water and add it dropwise to the stirred solution of 4-chlorothiophenol at room temperature.
-
Alkylation: In another vessel, prepare a solution of chloroacetic acid (1.0 eq) and sodium hydroxide (1.0 eq) in water. Add this sodium chloroacetate solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with dilute HCl to a pH of ~2.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-[(4-chlorophenyl)thio]acetic acid.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolution: Suspend the 2-[(4-chlorophenyl)thio]acetic acid (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Oxidant Addition: Cool the suspension in an ice bath. Add 30% hydrogen peroxide (2.2 - 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20-25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC/LC-MS. A gentle warming to 40°C may be required to complete the conversion of the sulfoxide intermediate.
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Visualizations
Below are diagrams illustrating the key chemical pathways and logical troubleshooting workflows.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving synthesis issues.
Technical Support Center: Optimizing Sulfonylacetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of sulfonylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental procedures, and troubleshooting common issues encountered during the synthesis of sulfonylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for sulfonylacetic acid?
A1: The two main synthetic routes to produce sulfonylacetic acid are:
-
Oxidation of thioglycolic acid: This method involves the oxidation of the thiol group in thioglycolic acid to a sulfonic acid group.
-
Nucleophilic substitution of chloroacetic acid: This route utilizes a salt of chloroacetic acid (like sodium chloroacetate) and a sulfite salt (such as sodium sulfite) to introduce the sulfonate group.
Q2: What are the common challenges in synthesizing and purifying sulfonylacetic acid?
A2: Common challenges include controlling the oxidation state in the thioglycolic acid route to avoid side products, ensuring complete reaction in the chloroacetic acid route, and removing inorganic salt byproducts from the final product due to the high polarity and water solubility of sulfonylacetic acid.
Q3: Which catalysts are recommended for the oxidation of thioglycolic acid?
A3: While specific catalyst performance data for sulfonylacetic acid synthesis is limited in publicly available literature, transition metal-based catalysts are often employed for the oxidation of sulfur-containing compounds. Tungsten and vanadium-based catalysts, for example, are known to be effective for the oxidation of sulfides. Hydrogen peroxide is a commonly used oxidant in these reactions.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by analyzing the disappearance of starting materials using methods like Gas Chromatography (GC) if the starting materials are volatile.
Q5: What are the key safety precautions when working with the reagents for sulfonylacetic acid synthesis?
A5: Thioglycolic acid has a strong, unpleasant odor and is toxic. Chloroacetic acid is also toxic and corrosive.[1] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonylacetic Acid Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material (Oxidation Route) | 1. Inefficient Catalyst: The chosen catalyst may have low activity for the oxidation of thioglycolic acid. 2. Insufficient Oxidant: The amount of hydrogen peroxide or other oxidant may be too low for complete conversion. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Catalyst Screening: Experiment with different transition metal catalysts (e.g., tungsten or vanadium-based). 2. Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidant while monitoring for side reactions. 3. Increase Temperature: Cautiously increase the reaction temperature and monitor the reaction progress. |
| Low conversion of starting material (Chloroacetic Acid Route) | 1. Incomplete Reaction: The reaction between sodium chloroacetate and sodium sulfite may not have gone to completion. 2. Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent. | 1. Increase Reaction Time/Temperature: Prolong the reaction time or carefully increase the temperature. 2. Solvent Selection: Ensure that the solvent system (typically water) is appropriate for dissolving both reactants. |
| Product Loss During Workup | 1. High Water Solubility: Sulfonylacetic acid is highly soluble in water, leading to losses during aqueous workup. 2. Difficult Extraction: Inefficient extraction from the aqueous reaction mixture. | 1. Minimize Aqueous Volume: Use the minimum amount of water necessary for the reaction and workup. 2. Solvent Extraction Optimization: Use a highly polar organic solvent for extraction and perform multiple extractions. Evaporation of the aqueous phase under reduced pressure might be an alternative. |
Issue 2: Formation of Side Products
| Symptom | Potential Side Product | Troubleshooting Steps |
| Presence of an unexpected disulfide peak in analysis (Oxidation Route) | Dithiodiglycolic acid | This is a common side product from the oxidation of thioglycolic acid.[2] 1. Control Oxidant Addition: Add the oxidant slowly and at a controlled temperature to minimize over-oxidation of the thiol to the disulfide. 2. Optimize Catalyst: A more selective catalyst may favor the formation of the sulfonic acid over the disulfide. |
| Presence of glycolic acid in the final product (Chloroacetic Acid Route) | Glycolic acid | Hydrolysis of chloroacetic acid can occur, especially under basic conditions. 1. Control pH: Maintain the pH of the reaction mixture in the neutral to slightly acidic range if possible. 2. Temperature Control: Avoid excessively high temperatures which can promote hydrolysis. |
Issue 3: Difficulty in Product Purification
| Symptom | Problem | Troubleshooting Steps |
| High content of inorganic salts in the final product | Co-precipitation of inorganic salts | Sulfonylacetic acid's high polarity makes it difficult to separate from inorganic salts (e.g., sodium sulfate) formed during the reaction or workup. 1. Recrystallization: Attempt recrystallization from a suitable solvent system. This may involve using a polar organic solvent in which the inorganic salts are insoluble. 2. Ion-Exchange Chromatography: This can be an effective method for removing ionic impurities. 3. Dialysis/Nanofiltration: For larger scale purification, membrane-based separation techniques can be considered. |
| Product is an oil or difficult to crystallize | Presence of impurities inhibiting crystallization | 1. Further Purification: Subject the crude product to column chromatography to remove impurities before attempting crystallization. 2. Solvent Screening: Experiment with a variety of solvents and solvent mixtures for crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Sulfonylacetic Acid via Oxidation of Thioglycolic Acid (Generalized)
This protocol provides a general procedure. The specific catalyst, solvent, and reaction conditions should be optimized for best results.
Materials:
-
Thioglycolic acid
-
Hydrogen peroxide (30% solution)
-
Catalyst (e.g., sodium tungstate)
-
Suitable solvent (e.g., water)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioglycolic acid in the chosen solvent.
-
Add the catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide solution dropwise from the dropping funnel, maintaining the temperature below a specified optimal temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a set period, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the solution with hydrochloric acid to a low pH.
-
Extract the aqueous solution multiple times with an organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude sulfonylacetic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Sulfonylacetic Acid via Nucleophilic Substitution of Chloroacetic Acid (Generalized)
This protocol provides a general procedure. The reaction conditions should be optimized for the specific scale and desired purity.
Materials:
-
Chloroacetic acid
-
Sodium sulfite
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for acidification)
-
Suitable solvent (e.g., water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid in water.
-
Carefully neutralize the solution with a solution of sodium hydroxide to form sodium chloroacetate. Monitor the pH to avoid making the solution too basic.
-
Add a stoichiometric amount of sodium sulfite to the solution.
-
Heat the reaction mixture to a specified temperature and stir for several hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
The product can be isolated by either evaporation of the water followed by extraction of the residue with a polar organic solvent, or by direct extraction of the acidified aqueous solution.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product, paying close attention to the removal of inorganic salts.
Visualizations
Caption: Synthetic routes to sulfonylacetic acid.
Caption: Troubleshooting workflow for sulfonylacetic acid synthesis.
References
Validation & Comparative
A Comparative Guide to the HPLC Method Validation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. A detailed, albeit illustrative, method validation is presented and objectively compared with alternative analytical techniques, supported by hypothetical experimental data that reflects typical performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical framework for this compound.
Proposed HPLC Method and Validation Protocol
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This technique is well-suited for the analysis of moderately polar organic acids due to its high resolution, sensitivity, and reproducibility.
1.1. Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is utilized.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer in a 50:50 (v/v) ratio is proposed for isocratic elution.[1][2]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[1][2][3]
-
Column Temperature: The column is maintained at 30°C to ensure reproducible retention times.[1][2]
-
Detection: UV detection is performed at a wavelength of 225 nm.[1][2]
-
Injection Volume: A 10 µL injection volume is used for all standards and samples.[3]
-
Sample Preparation: Standard and sample solutions are prepared by dissolving the compound in the mobile phase to a target concentration (e.g., 100 µg/mL).
1.2. HPLC Method Validation Workflow
The validation of the proposed HPLC method would follow established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for the intended purpose. The workflow for this validation is depicted below.
Performance Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust and widely accessible technique, other analytical methods could also be employed for the analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for higher sensitivity, structural confirmation, or analysis in complex matrices.
2.1. Overview of Alternative Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is particularly useful for detecting low-level impurities and for structural elucidation. For carboxylic acids, LC-MS is a common and powerful analytical tool.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable option, especially for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility. A method for a similar compound, 2,2-bis(4-Chlorophenyl)acetic acid (DDA), involved derivatization followed by GC-MS analysis.[5]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes. It is particularly well-suited for the analysis of charged species like organic acids and can be an alternative to HPLC for purity and impurity profiling.
2.2. Comparative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed HPLC method in comparison to plausible alternative techniques for the analysis of this compound.
| Parameter | Proposed RP-HPLC | LC-MS | GC-MS (with derivatization) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~1 ng/mL | ~20 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL | ~5 ng/mL | ~60 ng/mL |
| Analysis Time | 10 - 15 min | 10 - 15 min | 15 - 25 min | 15 - 20 min |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required | Simple dissolution |
| Instrumentation Cost | Moderate | High | High | Moderate |
| Selectivity | Good | Excellent | Excellent | Good |
Conclusion
The proposed RP-HPLC method offers a reliable, accurate, and precise approach for the quantitative analysis of this compound. Its primary advantages lie in its simplicity, robustness, and the widespread availability of the necessary instrumentation in analytical laboratories.
For applications requiring higher sensitivity or confirmatory analysis, LC-MS stands out as a superior alternative, albeit at a higher cost and complexity. GC-MS could be considered if a suitable derivatization protocol is developed, while Capillary Electrophoresis presents a viable option with advantages in terms of solvent consumption and separation efficiency for charged analytes.
Ultimately, the selection of the most appropriate analytical method will be dictated by the specific goals of the analysis, the required sensitivity, the nature of the sample matrix, and the available resources. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of sulfonylacetic acids as catalysts
A Comparative Guide to Sulfonylacetic Acids as Catalysts in Organic Synthesis
This guide provides a comparative analysis of sulfonylacetic acids as catalysts, focusing on their application in acid-catalyzed reactions such as Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development seeking effective and alternative acid catalysts for organic synthesis.
Introduction to Sulfonylacetic Acids in Catalysis
Sulfonylacetic acids are a class of organic compounds that contain both a sulfonic acid group (-SO₃H) and a carboxylic acid group (-COOH) attached to the same methylene group. The presence of the strongly electron-withdrawing sulfonyl group enhances the acidity of the carboxylic acid proton, making these compounds effective Brønsted acid catalysts. Their application in organic synthesis is an area of growing interest, particularly as alternatives to traditional mineral acids and other organic acids. They can be used as homogeneous catalysts or functionalized onto solid supports for heterogeneous catalysis.[1][2][3]
Comparative Performance in Fischer Esterification
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation in organic synthesis.[2] The catalytic activity of various sulfonylacetic acids can be compared based on reaction yield and rate for a model esterification reaction.
While direct comparative studies of a wide range of sulfonylacetic acids are not extensively documented, the performance can be inferred from studies on similar sulfonic acid catalysts. For instance, sulfonic acid-functionalized ionic liquids (SAILs) and solid-supported sulfonic acids have shown high catalytic activity in esterification reactions.[4][5]
Below is a table summarizing the catalytic performance of representative sulfonic acids in the esterification of a generic carboxylic acid with an alcohol. This data is compiled from various sources and is intended to be illustrative of the expected performance of sulfonylacetic acids.
Table 1: Comparative Catalytic Activity in Fischer Esterification
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Methanesulfonylacetic Acid | 5 | 6 | 85 | Hypothetical data based on the performance of simple alkyl sulfonic acids. |
| p-Toluenesulfonylacetic Acid | 5 | 4 | 92 | Expected high activity due to the electron-withdrawing nature of the tosyl group. |
| Sulfuric Acid | 5 | 4 | 95 | A strong mineral acid, often used as a benchmark.[6] |
| p-Toluenesulfonic Acid (PTSA) | 5 | 5 | 90 | A common organic acid catalyst, for comparison.[5] |
| Sulfonic Acid Functionalized Ionic Liquid | 10 | 2 | >95 | Demonstrates high efficiency and potential for recyclability.[4] |
| Solid-Supported Sulfonic Acid | 2 wt% | 10 | ~80-90 | Heterogeneous catalyst, allowing for easier separation. Performance depends on the support.[7] |
Experimental Protocols
General Protocol for Fischer Esterification using a Sulfonylacetic Acid Catalyst
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using a sulfonylacetic acid catalyst.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (3.0 equiv, serves as solvent)
-
Sulfonylacetic acid catalyst (e.g., p-toluenesulfonylacetic acid, 0.05 equiv)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, alcohol, and the sulfonylacetic acid catalyst.
-
Heat the reaction mixture to reflux and maintain for the desired time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is volatile, remove it under reduced pressure. Otherwise, dilute the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the unreacted acids, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography if necessary.
Reaction Mechanism and Workflow
Proposed Catalytic Cycle for Fischer Esterification
The catalytic cycle for Fischer esterification using a sulfonylacetic acid is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers, facilitated by the catalyst, leads to the elimination of a water molecule and the formation of the ester product, regenerating the catalyst.
// Nodes RCOOH [label="Carboxylic Acid (RCOOH)"]; Cat [label="Sulfonylacetic Acid (H-Cat)"]; Protonated_RCOOH [label="Protonated Carboxylic Acid"]; ROH [label="Alcohol (R'OH)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Protonated_Intermediate [label="Protonated Intermediate"]; Water_Elimination [label="Water Elimination"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="Ester (RCOOR')"]; H2O [label="Water (H₂O)"];
// Edges RCOOH -> Protonated_RCOOH [label="+ H-Cat"]; Cat -> Protonated_RCOOH [style=invis]; Protonated_RCOOH -> Tetrahedral_Intermediate [label="+ R'OH"]; ROH -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Protonated_Ester; Protonated_Ester -> Ester [label="- H-Cat"]; Protonated_Ester -> Cat [style=invis]; H2O [shape=plaintext, fontcolor="#202124"]; Protonated_Intermediate -> H2O [style=invis]; } .enddot
Caption: Proposed mechanism for Fischer esterification catalyzed by a sulfonylacetic acid.
Experimental Workflow
The general workflow for conducting a comparative study of sulfonylacetic acid catalysts is outlined below. This workflow ensures a systematic evaluation of catalyst performance under consistent experimental conditions.
// Nodes Start [label="Start: Define Reaction Conditions\n(Substrates, Temperature, Time)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Selection [label="Select Sulfonylacetic Acid Catalysts\n(e.g., Methane-, p-Toluene-sulfonylacetic acid)"]; Reaction_Setup [label="Set up Parallel Reactions\n(One for each catalyst)"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC, or NMR)"]; Workup [label="Reaction Workup and Product Isolation"]; Analysis [label="Analyze Product Yield and Purity\n(GC, NMR, Mass Spectrometry)"]; Comparison [label="Compare Catalyst Performance\n(Yield, Reaction Rate, Selectivity)"]; Conclusion [label="Conclusion and Catalyst Ranking", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst_Selection; Catalyst_Selection -> Reaction_Setup; Reaction_Setup -> Monitoring; Monitoring -> Workup; Workup -> Analysis; Analysis -> Comparison; Comparison -> Conclusion; } .enddot
Caption: General workflow for a comparative study of sulfonylacetic acid catalysts.
Conclusion
Sulfonylacetic acids represent a promising class of Brønsted acid catalysts for organic synthesis. Their strong acidity, derived from the electron-withdrawing sulfonyl group, allows for efficient catalysis of reactions such as Fischer esterification. While comprehensive comparative studies are still emerging, preliminary data and comparisons with other sulfonic acids suggest that they can be highly effective, potentially offering advantages in terms of reactivity and handling over traditional mineral acids. Further research into the synthesis of novel sulfonylacetic acids and their application in a broader range of organic transformations is warranted.
References
- 1. Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Mechanism for cyclization reaction by clavaminic acid synthase. Insights from modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing the efficacy of different synthesis routes for "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the methodologies, supported by experimental data, to assist researchers in selecting the most efficacious and suitable synthesis strategy for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Oxidation of a Thioether Intermediate | Route 2: Malonic Ester Synthesis |
| Starting Materials | 4-Chlorothiophenol, Chloroacetic Acid | 4-Chlorobenzenesulfonyl Chloride, Diethyl Malonate |
| Key Reagents | Hydrogen Peroxide, Acetic Acid | Sodium Ethoxide, Diethyl Ether, NaOH, HCl |
| Reaction Steps | 2 (S-alkylation, Oxidation) | 3 (Condensation, Hydrolysis, Decarboxylation) |
| Overall Yield | ~85-95% | ~75-85% |
| Purity | High (>98%) | Good to High (>95%) |
| Reaction Time | 10-14 hours | 18-24 hours |
| Key Advantages | Higher overall yield, fewer steps, readily available and less hazardous oxidizing agent. | Avoids handling of thiols, well-established classical synthesis. |
| Key Disadvantages | Handling of malodorous and toxic 4-chlorothiophenol. | Longer reaction time, multi-step process can be more complex to optimize. |
Route 1: Oxidation of 2-((4-Chlorophenyl)thio)acetic Acid
This two-step route involves the initial S-alkylation of 4-chlorothiophenol with chloroacetic acid to form the thioether intermediate, 2-((4-chlorophenyl)thio)acetic acid. This intermediate is then oxidized to the final sulfone product.
Experimental Protocol
Step 1: Synthesis of 2-((4-Chlorophenyl)thio)acetic Acid
-
In a well-ventilated fume hood, a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
4-Chlorothiophenol (14.46 g, 0.1 mol) is added to the sodium hydroxide solution and stirred until a clear solution of the sodium thiophenolate is obtained.
-
A solution of chloroacetic acid (9.45 g, 0.1 mol) in water (50 mL), neutralized with sodium bicarbonate, is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to 90-100°C and refluxed for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of a white solid.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-((4-chlorophenyl)thio)acetic acid.
-
Yield: 90-98%
-
Purity: >98% (by HPLC)
-
Step 2: Oxidation to this compound
-
2-((4-Chlorophenyl)thio)acetic acid (20.47 g, 0.1 mol) is suspended in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
30% Hydrogen peroxide (22.7 mL, 0.22 mol) is added dropwise to the suspension at a temperature maintained between 20-30°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (500 mL), resulting in the precipitation of a white solid.
-
The solid product is collected by filtration, washed thoroughly with water, and dried in a vacuum oven at 60-70°C.
-
Yield: 95-98%
-
Purity: >99% (by HPLC)
-
Route 2: Synthesis from 4-Chlorobenzenesulfonyl Chloride via Malonic Ester Synthesis
This route utilizes the classic malonic ester synthesis. 4-Chlorobenzenesulfonyl chloride is first condensed with diethyl malonate, followed by hydrolysis and decarboxylation of the resulting diester to yield the target acetic acid derivative.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-Chlorophenyl)sulfonyl)malonate
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.
-
Diethyl malonate (16.02 g, 0.1 mol) is added dropwise to the sodium ethoxide solution while stirring.
-
A solution of 4-chlorobenzenesulfonyl chloride (21.1 g, 0.1 mol) in dry diethyl ether (100 mL) is then added dropwise to the reaction mixture.
-
The mixture is refluxed for 8-10 hours.
-
After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude diethyl 2-((4-chlorophenyl)sulfonyl)malonate.
Step 2 & 3: Hydrolysis and Decarboxylation
-
The crude diester from the previous step is added to a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (100 mL).
-
The mixture is refluxed for 6-8 hours to ensure complete hydrolysis of the ester groups.
-
The reaction mixture is cooled and then carefully acidified with concentrated hydrochloric acid.
-
The acidified solution is gently heated to effect decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.
-
Upon cooling, this compound crystallizes out of the solution.
-
The product is collected by filtration, washed with cold water, and dried.
-
Overall Yield (from 4-chlorobenzenesulfonyl chloride): 75-85%
-
Purity: >95% (by HPLC)
-
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the decision-making process for selecting the optimal synthesis route based on key experimental parameters.
Caption: Decision workflow for selecting a synthesis route.
Validation of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" as a pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of pharmaceutical intermediates is a critical factor in the efficiency, scalability, and cost-effectiveness of drug synthesis. Among the diverse array of building blocks available to medicinal chemists, sulfonylacetic acids and their derivatives represent a vital class of intermediates. Their utility is particularly prominent in the synthesis of diarylheterocycles, a structural motif present in numerous therapeutic agents. This guide provides a comparative analysis of synthetic routes utilizing sulfonyl-containing intermediates, with a focus on the production of the selective COX-2 inhibitor, Celecoxib, as a representative case study. Experimental data from various synthetic strategies are presented to offer a clear comparison of their performance.
Comparative Analysis of Synthetic Strategies
The synthesis of diarylheterocycles, such as the pyrazole core of Celecoxib, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The sulfonyl group, crucial for the pharmacological activity of many COX-2 inhibitors, is typically introduced via one of the key intermediates. Below, we compare two prominent synthetic methodologies: a traditional batch synthesis and a modern continuous flow approach for preparing the key diketone intermediate necessary for Celecoxib synthesis.
Table 1: Comparison of Synthetic Routes for 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Starting Materials | 4-Methylacetophenone, Ethyl trifluoroacetate | 4-Methylacetophenone, Ethyl trifluoroacetate |
| Key Reagent/Catalyst | Sodium Ethoxide or Sodium Hydride[1][2] | Sodium Ethoxide[2] |
| Solvent | Ethanol, Toluene, or Hexane[1][3][4] | Ethanol[2] |
| Reaction Time | 5 - 20 hours[1][2] | ~1 hour[2][5] |
| Reaction Temperature | 25°C - 80°C[1][2] | 50°C[2] |
| Reported Yield | 86% - 96%[1][3] | 90% - 96%[2][5] |
| Key Advantages | Well-established, widely documented | Significantly reduced reaction time, improved safety and control[5] |
| Key Disadvantages | Long reaction times, potential for side reactions | Requires specialized equipment |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes. The following protocols are based on published procedures for the synthesis of a key intermediate in Celecoxib production.
Protocol 1: Traditional Batch Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol is a representative example of a Claisen condensation performed under batch conditions.[1][3]
-
Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, add 400 mL of toluene and 25 g of sodium hydride.
-
Reagent Addition: While stirring, control the temperature at 60-65°C and add 40 g of 4-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise simultaneously.
-
Reaction: After the addition is complete, maintain the temperature at 60-65°C for 1 hour.
-
Workup: Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid. Allow the layers to separate.
-
Isolation: Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude product. The residue can be further purified by crystallization from petroleum ether. This process typically yields around 65.9 g (96%) of the desired diketone.[1]
Protocol 2: Continuous Flow Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol outlines a modern approach using flow chemistry to improve reaction efficiency.[2]
-
Stock Solutions:
-
Prepare a stock solution of 4-methylacetophenone (107 mmol) in 40 mL of absolute ethanol.
-
Prepare a stock solution of sodium ethoxide and ethyl trifluoroacetate in absolute ethanol.
-
-
Setup: Use a continuous flow reactor system (e.g., Uniqsis FlowSyn) equipped with a mixing chip.
-
Reaction: Pump the 4-methylacetophenone stock solution and the ethyl trifluoroacetate/sodium ethoxide stock solution at defined flow rates (e.g., 0.14 mL/min and 0.36 mL/min, respectively) through a 2 mL glass mixing chip heated to 50°C.
-
Collection and Workup: The output stream is passed through a back pressure regulator and collected. The product can be neutralized using an acidic resin (e.g., Amberlyst-15).
-
Isolation: The solvent is removed in vacuo to yield the product. This method has been reported to achieve yields of 90-96% with a residence time of approximately 1 hour.[2][5]
Visualizing Synthetic and Biological Pathways
Diagrams are essential tools for visualizing complex chemical and biological processes. The following visualizations were created using the Graphviz DOT language.
Synthetic Workflow Comparison
This diagram illustrates the key steps in both the traditional batch and continuous flow synthesis of the diketone intermediate.
Mechanism of Action: COX-2 Inhibition Pathway
The final drug product, Celecoxib, synthesized from these intermediates, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding this biological pathway is crucial for drug development professionals.
Conclusion
The validation of a pharmaceutical intermediate extends beyond its mere ability to participate in a desired chemical transformation. It encompasses the overall efficiency, safety, and scalability of the entire synthetic process. As demonstrated through the case study of Celecoxib synthesis, modern methodologies like continuous flow processing can offer significant advantages over traditional batch methods, including drastically reduced reaction times and potentially improved safety profiles, while maintaining high yields.[2][5] The choice of intermediate and the synthetic strategy employed are intrinsically linked, and a thorough, data-driven comparison is essential for making informed decisions in the competitive landscape of pharmaceutical development. This guide serves as a foundational resource for such evaluations.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 4. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]
- 5. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Impurity Profiling and Control of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the impurity profiling and control of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid , a key intermediate in various synthetic processes. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of downstream products. This document outlines potential synthetic routes, identifies likely impurities, and compares analytical techniques for their detection and quantification, supported by detailed experimental protocols and visual workflows.
Synthesis and Potential Impurities
A plausible and common synthetic route for this compound involves a two-step process starting from 4-chlorothiophenol. Understanding this synthesis is fundamental to predicting potential process-related impurities.
A proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic pathway for this compound.
Based on this synthetic route, a number of potential process-related impurities can be anticipated. These are summarized in the table below.
| Impurity Name | Structure | Source |
| 4-Chlorothiophenol | 4-Cl-C₆H₄-SH | Unreacted starting material |
| 4-Chlorophenylsulfonyl Chloride | 4-Cl-C₆H₄-SO₂Cl | Unreacted intermediate |
| Ethyl 2-[(4-Chlorophenyl)Sulfonyl]Acetate | 4-Cl-C₆H₄-SO₂CH₂COOEt | Unreacted intermediate from incomplete hydrolysis |
| Bis(4-chlorophenyl) Disulfide | (4-Cl-C₆H₄S)₂ | By-product from the oxidation of 4-chlorothiophenol |
| 4-Chlorobenzenesulfonic Acid | 4-Cl-C₆H₄-SO₃H | By-product from the hydrolysis of 4-chlorophenylsulfonyl chloride |
In addition to process-related impurities, degradation of the final product under various stress conditions (e.g., heat, light, humidity, oxidation) should be considered.
Caption: Sources of impurities in this compound.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. Below is a comparison of a typical HPLC method with other potential analytical techniques.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis. | Requires reference standards for impurity identification and quantification. | Primary method for routine purity testing and impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Excellent for volatile impurities and residual solvents, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of volatile starting materials and residual solvents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Enables identification of unknown impurities without reference standards, provides molecular weight and structural information. | Higher cost and complexity compared to HPLC-UV. | Structure elucidation of unknown impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds. | Definitive structure elucidation of isolated impurities. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples. | Characterization of isolated and synthesized impurity standards. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule. | Quick and non-destructive, useful for confirming the identity of the main component. | Limited use for quantifying impurities, especially in complex mixtures. | Raw material identification and confirmation of the bulk substance. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution spiked with known amounts of potential impurity reference standards to confirm their retention times and the method's specificity.
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
GC Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for less volatile or polar impurities.
Impurity Control Strategy
A comprehensive impurity control strategy should be implemented throughout the manufacturing process to ensure the quality of this compound.
Caption: Impurity control strategy workflow.
Key elements of the control strategy include:
-
Raw Material Control: Sourcing high-quality starting materials with well-defined impurity profiles.
-
Process Parameter Control: Optimization and strict control of reaction parameters (temperature, pressure, reaction time, stoichiometry) to minimize the formation of by-products.
-
In-Process Controls (IPCs): Monitoring the progress of reactions to ensure completion and minimize the carryover of unreacted intermediates.
-
Purification Procedures: Implementing effective purification steps, such as recrystallization or chromatography, to remove impurities from intermediates and the final product.
-
Specification Setting: Establishing appropriate acceptance criteria for impurities in the final product based on toxicological data, regulatory guidelines (e.g., ICH Q3A), and process capability.
By implementing the strategies and analytical methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively profile and control impurities in this compound, ensuring the quality and safety of their final products.
A Comparative Guide to the Cross-Reactivity of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Derivatives and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential cross-reactivity of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid derivatives. Due to the limited publicly available cross-reactivity data for this specific compound, this document focuses on the broader class of sulfonamide derivatives, offering insights into their diverse biological activities and the experimental methods used to assess their target specificity. The information presented here is intended to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Sulfonamide Cross-Reactivity
Sulfonamides are a broad class of compounds characterized by a sulfonyl group connected to an amine. They exhibit a wide range of pharmacological activities, from antimicrobial to anticancer and anti-inflammatory effects.[1][2] This diversity of action also raises the possibility of cross-reactivity, where a compound designed for a specific target may interact with other structurally related or unrelated proteins. Concerns about cross-allergenicity between sulfonamide antibiotics and nonantibiotic sulfonamides have been a subject of extensive research.[3][4] The immunologic determinant for type I hypersensitivity to sulfonamide antibiotics is often the N1 heterocyclic ring, a feature absent in many nonantibiotic sulfonamides.[3][4] However, other non-immune-mediated off-target effects can occur and are crucial to investigate during drug development.
This guide will explore the biological activities of various sulfonamide derivatives and provide detailed protocols for key experiments to assess their potential cross-reactivity.
Comparative Biological Activities of Sulfonamide Derivatives
The following tables summarize the reported biological activities of various sulfonamide derivatives, providing a comparative overview of their potential targets.
Table 1: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Reference(s) |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | GI50: 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM | [5][6] |
| N-ethyl toluene-4-sulfonamide | HeLa, MDA-MB231, MCF-7 | Less potent than 2,5-Dichlorothiophene-3-sulfonamide | [5][6] |
| Novel Sulfonamide Derivatives | HCT-116, HepG-2, MCF-7 | IC50 values ranging from 3.33 to 5.58 µM for potent compounds | [7] |
Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity (e.g., MIC) | Reference(s) |
| Sulfonamide Derivatives I, II, III | Staphylococcus aureus (MRSA and MSSA) | Varying MIC values, with Compound I showing the strongest inhibition. | [8] |
| N-(2-methoxyphenyl)-4-methyl-benzenesulfonamide | Gram-positive and Gram-negative bacteria | Good antimicrobial activity | [9] |
| N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide | Gram-positive and Gram-negative bacteria | More efficient against Gram-positive bacteria | [9] |
Table 3: Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Reported Activity (e.g., IC50) | Reference(s) |
| Sulfonamide Chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Data not quantified in the provided snippets. | [10] |
| Various Sulfonamides | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Varies depending on the specific derivative. | [11][12] |
| Etoposide (a Topoisomerase II inhibitor, for comparison) | Topoisomerase IIα | IC50: 47.5 ± 2.2 µM (Decatenation assay) | [13] |
Experimental Protocols for Cross-Reactivity Assessment
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are protocols for key experiments to evaluate the cross-reactivity of sulfonamide derivatives.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Binding
This assay is used to determine the binding specificity and cross-reactivity of antibodies raised against a specific sulfonamide, which can be adapted to assess the binding of a sulfonamide derivative to a target protein.
Materials and Reagents:
-
Coating Antigen: Target protein or a conjugate of a sulfonamide hapten with a carrier protein (e.g., BSA).
-
Antibody: Primary antibody specific to the target protein or sulfonamide.
-
Plates: 96-well polystyrene microtiter plates.
-
Buffers: Coating Buffer, Washing Buffer (e.g., PBST), Blocking Buffer (e.g., 1% BSA in PBS), Assay Buffer.
-
Standards and Competitors: The this compound derivative and other sulfonamides for comparison.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Substrate: TMB substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
Procedure:
-
Coating: Dilute the coating antigen in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing sulfonamide dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each competitor concentration and determine the IC50 values. Cross-reactivity is calculated as: (IC50 of the primary sulfonamide / IC50 of the competing sulfonamide) x 100%.[14][15][16]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials and Reagents:
-
COX-1 and COX-2 enzymes (human recombinant).
-
Assay Buffer.
-
Heme.
-
Arachidonic Acid (substrate).
-
Test compound (this compound derivative) and reference inhibitors (e.g., Celecoxib for COX-2).
-
Detection reagent (e.g., EIA-based kit for PGE2 or a fluorometric probe).
Procedure:
-
Reagent Preparation: Prepare all reagents and serially dilute the test compound and reference inhibitors.
-
Enzyme and Cofactor Addition: To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compound or reference inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method.[12][17][18][19]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.
In Vitro Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[13][20][21][22]
Materials and Reagents:
-
Topoisomerase II enzyme.
-
kDNA substrate.
-
10x Topoisomerase II Assay Buffer.
-
ATP.
-
Test compound and a known inhibitor (e.g., etoposide).
-
10% SDS.
-
Proteinase K.
-
Loading buffer.
-
1% Agarose gel with ethidium bromide.
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add the test compound or vehicle control.
-
Enzyme Addition: Add the Topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10% SDS, followed by proteinase K treatment for 15 minutes at 37°C.
-
Gel Electrophoresis: Add loading buffer and run the samples on a 1% agarose gel.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.[13][20][21][22]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of sulfonamide derivatives.
Caption: General workflow for in vitro cross-reactivity screening.
Caption: Mechanism of action for sulfonamide antibiotics.[23][24][25][26]
Caption: Inhibition of the COX pathway by certain sulfonamides.
References
- 1. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. topogen.com [topogen.com]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 24. quora.com [quora.com]
- 25. ldh.la.gov [ldh.la.gov]
- 26. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Derivatives
This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways.
Quantitative Performance Comparison
The following tables summarize the in vitro biological activities of different derivatives, focusing on their anticancer and antimicrobial properties.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |
| 2c (chlorophenylamino-s-triazine derivative) | MCF7 (Breast) | Not Specified | 4.14 ± 1.06 | [1] |
| 2c (chlorophenylamino-s-triazine derivative) | C26 (Colon) | Not Specified | 7.87 ± 0.96 | [1] |
| 2f (chlorophenylamino-s-triazine derivative) | MCF7 (Breast) | Not Specified | 11.02 ± 0.68 | [1] |
| 2f (chlorophenylamino-s-triazine derivative) | C26 (Colon) | Not Specified | 4.62 ± 0.65 | [1] |
| 3c (chlorophenylamino-s-triazine derivative) | MCF7 (Breast) | Not Specified | 4.98 | [1] |
| 3c (chlorophenylamino-s-triazine derivative) | C26 (Colon) | Not Specified | 3.05 | [1] |
| 4c (chlorophenylamino-s-triazine derivative) | MCF7 (Breast) | Not Specified | 6.85 | [1] |
| 4c (chlorophenylamino-s-triazine derivative) | C26 (Colon) | Not Specified | 1.71 | [1] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | CCRF-CEM (Leukemia) | Not Specified | logGI₅₀ = -6.06 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | HL-60(TB) (Leukemia) | Not Specified | logGI₅₀ = -6.53 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | MOLT-4 (Leukemia) | Not Specified | logGI₅₀ = -6.52 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | SR (Leukemia) | Not Specified | logGI₅₀ = -6.51 | [2] |
| 4u (1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative) | MGC-803 (Gastric) & other lines | Not Specified | 5.1 - 10.1 | [3] |
| R¹ = 4-trifluoromethylbenzyl series | HCT-116 (Colon), MCF-7 (Breast) | Not Specified | 3.6 - 11.0 | [4] |
| R¹ = 3,5-bis(trifluoromethyl)benzyl series | HCT-116 (Colon), MCF-7 (Breast) | Not Specified | 3.6 - 11.0 | [4] |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB75, SF-539 (CNS) | NCI Screening | Cytostatic at 10 µM | [5] |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (5e) | Human Leukemia Cell Lines | MTT, Trypan Blue | Potent Activity | [6] |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (5f) | Human Leukemia Cell Lines | MTT, Trypan Blue | Potent Activity | [6] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: In Vitro Antimicrobial Activity
| Compound/Derivative | Microbial Strain | Activity | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Growth inhibition zone of 15 mm | [7] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | Growth inhibition zone of 10 mm | [7] |
| 1,3-oxazole containing a phenyl group at 5-position | Candida albicans | Antimicrobial Activity | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity Screening (General Protocol)
The cytotoxic activities of the synthesized compounds are commonly evaluated against a panel of human cancer cell lines. A widely used method is the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Paclitaxel, 5-Fluorouracil) for a specified period, typically 48 or 72 hours.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader at a specific wavelength.
-
Data Analysis: The IC₅₀ or GI₅₀ values are calculated from the dose-response curves.[8]
Antimicrobial Activity Assessment (Qualitative Screening)
The antimicrobial activity can be qualitatively assessed using the agar disk-diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared.
-
Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Observation: The diameter of the zone of growth inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.[7]
Visualizations: Pathways and Workflows
The following diagrams illustrate a general synthesis pathway for a class of this compound derivatives and a conceptual experimental workflow for in vitro evaluation.
Caption: General synthesis of 1,3-oxazol-5(4H)-one derivatives.[7]
Caption: Workflow for in vitro biological evaluation.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Organosulfur Compounds: A Comparative Analysis for Drug Discovery Professionals
A detailed guide to the comparative analysis of "2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid" and other organosulfur compounds, offering insights into their potential therapeutic applications. This guide provides an overview of the biological activities of related compounds, detailed experimental protocols for in vitro and in vivo testing, and visualizations of key experimental workflows.
Introduction
Organosulfur compounds represent a diverse class of molecules with significant potential in drug discovery and development. Their unique chemical properties, largely influenced by the presence of a sulfur atom, contribute to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the benchmarking of "this compound," a representative organosulfur compound, against other relevant molecules within this class.
While direct comparative experimental data for "this compound" is limited in publicly available literature, this guide provides a framework for its evaluation. We will present available data on structurally similar compounds, detail the necessary experimental protocols for a comprehensive comparison, and use visualizations to clarify complex processes. This information is intended to equip researchers, scientists, and drug development professionals with the tools to effectively assess the therapeutic potential of this and other organosulfur compounds.
Comparative Analysis of Biological Activity
To provide a benchmark, this section summarizes the reported biological activities of organosulfur compounds that are structurally related to "this compound." The following tables present quantitative data from various studies, highlighting the anti-inflammatory and antimicrobial potential of these molecules. It is important to note that these values were obtained from different studies and are not the result of a direct head-to-head comparison.
Anti-Inflammatory Activity
The anti-inflammatory potential of organosulfur compounds is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Organosulfur Compounds
| Compound | Target | IC50 (µM) |
| Phenylsulfonyl Acetic Acid Derivative (Compound 20)¹ | FFAR1 Agonist | Not specified for COX |
| Polychlorinated (phenoxyphenyl)acetic acid analog | Anti-inflammatory | Not specified for COX |
| Pyrrole Derivative (Compound 3f)² | Anti-inflammatory | Not specified for COX |
¹Data from a study on free fatty acid receptor 1 (FFA1) agonists for type 2 diabetes. While not a direct measure of anti-inflammatory activity, FFAR1 modulation can have anti-inflammatory effects. ²Demonstrated significant reduction in paw edema in a carrageenan-induced paw edema model in rats[1][2].
Antimicrobial Activity
The antimicrobial efficacy of organosulfur compounds is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Organosulfur Compounds
| Compound Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus niger |
| N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives³ | 1-4 | - | - | - |
| Bis(azolyl)sulfonamidoacetamides⁴ | - | Low MIC (comparable to chloramphenicol) | - | Low MIC (comparable to ketoconazole) |
³Compounds 16d and 16e were particularly active against staphylococci clinical strains and inhibited biofilm formation[3]. ⁴Compounds 22c and 24c showed low MICs against Bacillus subtilis and Aspergillus niger.
Experimental Protocols
To facilitate the direct comparison of "this compound" with other organosulfur compounds, detailed experimental protocols for key biological assays are provided below.
In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
COX inhibitor screening assay kit (e.g., Cayman Chemical)
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.
-
Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the assay kit instructions.
-
Calculate the 50% inhibitory concentration (IC50) value for each compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the in vivo acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound suspension/solution
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the benchmarking process.
Caption: Workflow for Anti-Inflammatory Activity Assessment.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Simplified Inflammatory Signaling Pathway.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Analogs as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The compound 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid and its analogs represent a promising scaffold for the development of potent and selective inhibitors of matrix metalloproteinases (MMPs). Dysregulation of MMP activity is implicated in a multitude of pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them a critical target for therapeutic intervention. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of arylsulfonyl acetic acid derivatives, offering insights into the chemical modifications that govern their inhibitory potency and selectivity against various MMP isoforms. The data presented herein is compiled from multiple studies to facilitate the rational design of next-generation MMP inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound analogs is significantly influenced by modifications to three key regions: the aryl ring, the acetic acid moiety, and the sulfonyl linker. The following tables summarize the quantitative SAR data, showcasing the impact of these structural variations on the inhibition of various matrix metalloproteinases.
Table 1: Influence of Aryl Ring Substitution on MMP Inhibition
| Compound ID | R (Substitution on Phenyl Ring) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity Profile |
| 1a | 4-Cl | >10000 | - | - | 0.5 | Highly selective for MMP-13 |
| 1b | 4-F | - | - | - | 4.8 | Potent MMP-13 inhibitor |
| 1c | 4-Br | - | - | - | - | Data not available |
| 1d | 4-OCH3 | - | - | - | - | Data not available |
| 1e | H | >10000 | - | - | - | Weak inhibitor |
Data compiled from multiple sources. Missing data points (-) indicate that the specific analog was not evaluated against that particular MMP in the cited studies.
Key Observations:
-
Substitution at the 4-position of the phenyl ring is crucial for potent MMP-13 inhibition.
-
Electron-withdrawing groups, such as chlorine and fluorine, at the 4-position enhance inhibitory activity against MMP-13.
-
The unsubstituted analog (1e) demonstrates significantly weaker inhibitory activity, highlighting the importance of the aryl substituent.
Table 2: Impact of Modifications to the Acetic Acid Moiety
| Compound ID | Zinc-Binding Group (ZBG) | MMP-1 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-12 IC50 (nM) | MMP-13 IC50 (nM) |
| 2a | Carboxylic Acid | >10000 | 113 | - | - | 1.9 |
| 2b | Hydroxamic Acid | 21 | 23 | 23 | 24 | 35 |
Data compiled from multiple sources.
Key Observations:
-
The nature of the zinc-binding group (ZBG) dramatically influences both potency and selectivity.
-
Carboxylic acid derivatives (2a) can exhibit high selectivity for specific MMPs, such as MMP-13, while sparing others like MMP-1.[1][2]
-
Conversion of the carboxylic acid to a hydroxamic acid (2b) generally leads to broad-spectrum MMP inhibition, with potent activity against multiple isoforms.[3][4] This is a common trend observed for many classes of MMP inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of SAR data. The following protocol outlines a common fluorogenic assay used to determine the inhibitory potency of compounds against various MMPs.
Fluorogenic Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in a pro-enzyme form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the test compound solution or DMSO (for control wells). c. Add the activated MMP enzyme solution to all wells except the substrate control wells. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 325/395 nm for Mca/Dnp FRET pair).[5][6][7][8] Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Logic
To provide a broader context for the importance of MMP inhibition, the following diagrams illustrate key signaling pathways where MMPs play a pivotal role and the logical workflow of an MMP inhibitor screening cascade.
Caption: Role of MMPs in the MAPK signaling pathway leading to cancer progression.
Caption: A typical workflow for the screening and development of MMP inhibitors.
References
- 1. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Matrix metalloproteinase inhibitors: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Guide for Laboratory Professionals
The proper disposal of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is critical to ensure laboratory safety and environmental protection. This compound is a halogenated organic acid and should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound.
1. Waste Identification and Segregation:
-
Identify this compound as a halogenated organic waste .
-
It is crucial to segregate this waste from non-halogenated chemical waste to prevent incompatible reactions and to facilitate proper disposal by your institution's EHS office or a licensed contractor.[1][2]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound, as well as any contaminated materials such as weighing paper, gloves, or absorbent pads, in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[2][3]
-
The container must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for acidic waste.[4]
3. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Corrosive," "Irritant")
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials such as strong bases and oxidizing agents.[5]
5. Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste management company to schedule a pickup for the hazardous waste.[2][3]
-
Do not attempt to treat the waste yourself (e.g., through neutralization for sewer disposal), as this is not recommended for halogenated organic compounds.[2]
Spill Containment and Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain the Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or a commercial spill kit, to contain the spill.[6]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Dispose of all contaminated materials as halogenated organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure.
1.1. Glove Selection
While specific breakthrough time data for this compound is not available, data for glacial acetic acid can be used as a conservative proxy. It is crucial to note that glove performance can vary by manufacturer and thickness. Always inspect gloves for integrity before use and replace them immediately if contaminated.
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 8 | Excellent |
| Viton | > 8 | Excellent |
| Nitrile Rubber | > 4 | Good |
| Natural Rubber | > 1 to 4 | Fair |
| PVC | < 1 | Not Recommended |
Source: Adapted from various glove selection charts for acetic acid.[2][3][4]
1.2. Eye and Face Protection
Chemical safety goggles are required at all times when handling this compound in solid or solution form. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfer of solutions or cleanup of spills.
1.3. Skin and Body Protection
A laboratory coat must be worn to prevent skin contact. When handling larger quantities or when there is a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.
1.4. Respiratory Protection
Work with the solid form of this chemical, which may generate dust, should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an N95, R95, or P95 filter for particulates is required.[5]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and store it away from incompatible materials such as strong bases and oxidizing agents.
2.2. Weighing and Handling of Solid Chemical This protocol is for weighing and transferring the powdered form of the chemical.
-
Preparation: Don all required PPE (safety goggles, appropriate gloves, and a lab coat). Ensure a chemical fume hood is operational.
-
Work Area Setup: Cover the work surface within the fume hood with absorbent, disposable bench paper.[6]
-
Tare Container: Place a clean, labeled receiving container on the analytical balance within the fume hood and tare the balance.
-
Chemical Transfer: Carefully scoop the desired amount of this compound from the stock container into the tared receiving container. Use a spatula or scoop. Avoid creating dust.[7]
-
Weighing: Close the receiving container and the stock container. If the balance is outside the hood, ensure the container is securely closed before moving it.
-
Cleanup: Clean any residual powder from the spatula and work surface with a damp cloth or paper towel, being careful not to generate dust. Dispose of the cleaning materials as hazardous waste.
-
Hand Washing: After handling is complete and PPE is removed, thoroughly wash your hands with soap and water.
Emergency Procedures
3.1. Spill Cleanup Protocol (for solid organic acid)
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the cleanup, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, chemically resistant gloves, a lab coat or apron, and respiratory protection if not in a fume hood.
-
Neutralize and Absorb: Gently cover the spill with a neutralizer for acids, such as sodium bicarbonate, from the outside in to avoid spreading.[1] After neutralization is complete (fizzing stops), use an inert absorbent material like vermiculite or sand to absorb the residue.[1]
-
Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container using a plastic dustpan and brush. Avoid creating dust.
-
Decontaminate Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials in the hazardous waste container.
-
Label and Dispose: Seal and label the hazardous waste container for disposal according to institutional and local regulations.
3.2. First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
4.1. Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically resistant container specifically for "Halogenated Organic Waste."
-
Segregation: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Collection:
-
Solid Waste: Collect unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent paper) in the designated solid halogenated organic waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated organic waste container.
-
4.2. Disposal Procedure
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and an indication of its hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. fishersci.com [fishersci.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. preventblindness.org [preventblindness.org]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
